Technical Documentation Center

2-Methyl-1-[(3-methylphenyl)methyl]piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine
  • CAS: 1225501-44-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

This guide provides an in-depth technical analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a specialized heterocyclic building block.[1] [1] Introduction & Chemical Identity 2-Methyl-1-[(3-methylphenyl)methyl]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a specialized heterocyclic building block.[1]

[1]

Introduction & Chemical Identity

2-Methyl-1-[(3-methylphenyl)methyl]piperazine is a chiral, disubstituted piperazine derivative.[1] In medicinal chemistry, it serves as a high-value scaffold for generating G-protein coupled receptor (GPCR) ligands , particularly in the histamine, dopamine, and serotonin receptor families.

Unlike the more common symmetric piperazines, the introduction of a methyl group at the C2 position breaks the symmetry of the ring, creating a chiral center and two distinct nitrogen environments (N1 and N4). This structural feature allows for precise tuning of receptor binding affinity and metabolic stability.[1]

Nomenclature & Identification
ParameterDetail
Systematic Name 2-Methyl-1-(3-methylbenzyl)piperazine
Synonyms 1-(m-Methylbenzyl)-2-methylpiperazine; 1-(3-Tolylmethyl)-2-methylpiperazine
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Chiral Center C2 (Exists as (R) and (S) enantiomers)
Core Scaffold Piperazine
Key Substituents 2-Methyl group (piperazine ring); 3-Methylbenzyl group (N1-position)
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Distinction: Do not confuse this molecule with 1-(3-methylbenzyl)piperazine (CAS 5321-48-2), which lacks the C2-methyl group, or 1-(3-methylphenyl)-2-methylpiperazine , where the aromatic ring is directly attached to the nitrogen without the methylene bridge.

Physicochemical Properties

The presence of the C2-methyl group adjacent to the N1-benzyl substitution creates significant steric bulk, influencing both the basicity of the nitrogens and the conformational preferences of the ring.

PropertyValue (Predicted/Experimental)Context
Physical State Viscous Oil or Low-Melting SolidFree base is typically an oil; Hydrochloride salts are solids.[1]
Boiling Point ~270–280 °C (at 760 mmHg)Estimated based on homologs.[1]
pKa (N1) ~4.5 – 5.5Lower basicity due to steric hindrance and inductive effect of benzyl.[1]
pKa (N4) ~9.0 – 9.8High basicity; primary site for protonation and further functionalization.[1]
LogP ~2.3 – 2.6Moderate lipophilicity; suitable for CNS penetration.[1]
Solubility Soluble in DCM, MeOH, EtOHLow water solubility as free base; high as HCl salt.

Synthetic Pathways & Regioselectivity

Synthesizing 2-Methyl-1-[(3-methylphenyl)methyl]piperazine presents a classic challenge in heterocyclic chemistry: Regioselectivity .[1]

The 2-methylpiperazine ring has two nucleophilic nitrogens:

  • N1 (Sterically Hindered): Adjacent to the C2-methyl group.[1]

  • N4 (Sterically Accessible): Distal to the methyl group.[1]

Direct alkylation of 2-methylpiperazine with 3-methylbenzyl chloride typically favors the N4-isomer (1-benzyl-3-methylpiperazine) due to steric factors.[1] To selectively target N1, a protection-deprotection strategy or a cyclization protocol is required.

Pathway A: Selective N1-Alkylation (Recommended)

This route ensures the benzyl group attaches to the hindered N1 position by temporarily blocking N4.[1]

  • Protection: React 2-methylpiperazine with Boc-anhydride. Due to sterics, the N4-Boc isomer is the major product (kinetic control) or can be separated.

    • Intermediate: 4-(tert-butoxycarbonyl)-2-methylpiperazine.[1]

  • Alkylation: React the N4-protected intermediate with 3-methylbenzyl chloride (or bromide) in the presence of a base (K₂CO₃/DMF).[1]

    • Mechanism:[1] Sₙ2 attack by the N1 nitrogen.[1]

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA).[1]

    • Product: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine.[1]

Pathway B: Reductive Cyclization (De Novo Synthesis)

Useful for generating enantiomerically pure forms starting from chiral amino acids.[1]

  • Condensation of N-(3-methylbenzyl)alanine with N-(2-chloroethyl)amine (or equivalent dielectrophile).[1]

  • Cyclization under basic conditions.[1]

Visualization: Regioselective Synthesis Workflow

Synthesis cluster_direct Direct Alkylation (Avoid) Start 2-Methylpiperazine Step1 N4-Protection (Boc2O, 0°C) Start->Step1 Direct Direct Reaction (No Protection) Start->Direct Inter1 4-Boc-2-methylpiperazine (N4 blocked) Step1->Inter1 Regioselective Step2 N1-Alkylation (3-Methylbenzyl-Cl, K2CO3) Inter1->Step2 Inter2 1-(3-Me-Bn)-4-Boc-2-Me-piperazine Step2->Inter2 SN2 Reaction Step3 Deprotection (TFA/DCM) Inter2->Step3 Final TARGET: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Step3->Final Wrong Major Product: 1-Benzyl-3-methylpiperazine (N4 isomer) Direct->Wrong

Caption: Synthetic strategy highlighting the necessity of N4-protection to achieve the target N1-substituted isomer.

Medicinal Chemistry Applications

This molecule is primarily used as a linker or pharmacophore fragment in drug discovery.[1]

GPCR Ligand Design

The 3-methylbenzyl group mimics the lipophilic domain of neurotransmitters, while the piperazine ring provides a basic center for ionic interaction with Aspartate residues in GPCR transmembrane domains (e.g., D2, 5-HT2A).

  • Steric Constraint: The C2-methyl group restricts the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive conformation that improves selectivity between receptor subtypes (e.g., 5-HT2A vs 5-HT2C).

Structure-Activity Relationship (SAR)[1]
  • Lipophilicity Tuning: The 3-methyl group on the phenyl ring increases LogP compared to a simple benzyl group, enhancing blood-brain barrier (BBB) permeability.[1]

  • Metabolic Stability: The C2-methyl group hinders enzymatic oxidation at the alpha-carbon of the piperazine ring, a common metabolic soft spot.

Forensic Relevance

Researchers should be aware that benzylpiperazines (BZP) are a class of psychoactive substances.[1] While this specific methylated derivative is less common, it falls structurally within the "substituted piperazine" class monitored by forensic toxicologists.

Handling & Stability Protocols

Every protocol involving this amine must account for its basicity and potential for oxidation.[1]

  • Storage: Store as the Hydrochloride (HCl) or Fumarate salt to prevent oxidation and absorption of atmospheric CO₂ (carbamate formation).[1] Keep at -20°C under argon.

  • Handling: The free base is corrosive and a skin irritant.[1] Use nitrile gloves and work in a fume hood.[1]

  • Stability: Stable in solid salt form for >2 years.[1] Solutions in DMSO or Methanol should be prepared fresh or stored at -80°C.[1]

References

  • Cayman Chemical. 1-(3-Methylbenzyl)piperazine Product Information (Related Analog). Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(3-methylbenzyl)piperazine. Retrieved from [1]

  • Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Method).[1] Org.[1][2][3] Synth. 1955, 35, 10. Retrieved from [1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperazine Derivatives in GPCR Ligands. (General Reference for Scaffold Utility).
  • ChemicalBook. 2-Methylpiperazine Synthesis and Reactivity Profiles. Retrieved from [1]

Sources

Exploratory

2-Methyl-1-[(3-methylphenyl)methyl]piperazine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and characterization of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a specialized intermediate in medicinal chemistry. Chemical Identity & Physi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and characterization of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a specialized intermediate in medicinal chemistry.

Chemical Identity & Physiochemical Profile

This compound is a chiral, substituted piperazine derivative often utilized as a "privileged scaffold" in the design of G-protein coupled receptor (GPCR) ligands (e.g., dopamine, serotonin) and kinase inhibitors. Due to the specific regiochemistry of the methyl group at position 2 relative to the N1-benzyl substituent, it is frequently a custom synthesis target rather than a commodity chemical.

Nomenclature & Identifiers
Identifier Value
Systematic Name 2-Methyl-1-(3-methylbenzyl)piperazine
IUPAC Name 1-[(3-methylphenyl)methyl]-2-methylpiperazine
CAS Number Not Listed / Custom Synthesis Target (Note: Often confused with the desmethyl analog CAS 5321-48-2)
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
SMILES CC1CNCCN1CC2=CC=CC(C)=C2
InChI Key (Predicted)QDMCWIHRLTVLIY-UHFFFAOYSA-N
Predicted Physiochemical Properties
  • LogP (Octanol/Water): 2.2 – 2.5 (Lipophilic benzyl group increases permeability).

  • pKa (Basic Nitrogen): ~9.1 (N4, secondary amine) and ~5.4 (N1, tertiary amine).

  • Boiling Point: 280–290 °C (at 760 mmHg).

  • Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water (unless as HCl salt).

Synthetic Pathways & Manufacturing[1]

Critical Regiochemistry Challenge

Direct alkylation of 2-methylpiperazine with 3-methylbenzyl chloride yields a mixture of isomers. Due to steric hindrance from the C2-methyl group, the N1 nitrogen is less nucleophilic than the distal N4 nitrogen.

  • Major Product (Undesired): 1-(3-methylbenzyl)-3-methylpiperazine (Substitution at N4).

  • Minor Product (Target): 1-(3-methylbenzyl)-2-methylpiperazine (Substitution at N1).

To obtain the target compound with high purity, a De Novo Cyclization Strategy is required.

Method A: Regioselective Synthesis (The "Gold Standard")

This route builds the piperazine ring around the pre-formed N-benzyl bond, guaranteeing the correct 1,2-substitution pattern.

Step 1: Reductive Amination React 3-methylbenzaldehyde with L-Alanine methyl ester (or racemic alanine) using Sodium Triacetoxyborohydride (STAB) to form N-(3-methylbenzyl)-alanine methyl ester.

Step 2: Peptide Coupling Couple the product with N-Boc-Glycine using EDC/HOBt to form the dipeptide intermediate.

Step 3: Deprotection & Cyclization Remove the Boc group (TFA/DCM). The free amine spontaneously cyclizes (or is heated in butanol/toluene) to form the Diketopiperazine intermediate: 1-(3-methylbenzyl)-3-methylpiperazine-2,5-dione.

Step 4: Global Reduction Reduce the diketopiperazine with Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to yield the final piperazine.

Method B: Direct Alkylation (Low Yield / Purification Heavy)
  • Reagents: 2-Methylpiperazine (excess), 3-Methylbenzyl chloride, K₂CO₃, Acetonitrile.

  • Procedure: Reflux for 12 hours.

  • Purification: Requires careful column chromatography to separate the major N4-isomer from the minor N1-isomer (Target).

  • Use Case: Only recommended for rapid, small-scale analog screening where yield is irrelevant.

Visualization: Synthetic Workflow

The following diagram illustrates the regioselective pathway (Method A) to ensure the correct isomeric structure.

SynthesisPath Start1 3-Methylbenzaldehyde Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM) Start1->Step1 Start2 L-Alanine Methyl Ester Start2->Step1 Inter1 N-(3-Methylbenzyl)-Alanine Ester Step1->Inter1 Step2 Step 2: Coupling w/ Boc-Glycine (EDC, HOBt) Inter1->Step2 Inter2 Dipeptide Intermediate Step2->Inter2 Step3 Step 3: Cyclization (TFA, then Heat) Inter2->Step3 Inter3 Diketopiperazine (1-benzyl-3-methyl-2,5-dione) Step3->Inter3 Step4 Step 4: Reduction (LiAlH4, THF) Inter3->Step4 Final TARGET: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Step4->Final

Figure 1: Regioselective synthesis via diketopiperazine reduction to ensure 1,2-substitution.

Structural Analysis & Spectroscopic Characterization

For the synthesized material, the following spectroscopic signals confirm the structure and distinguish it from the 1,3-isomer.

1H NMR (400 MHz, CDCl₃) Expectations
  • Aromatic Protons: Multiplet at δ 7.0–7.3 ppm (4H, 3-methylphenyl ring).

  • Benzylic Protons (N-CH₂-Ar): AB quartet or singlet at δ 3.4–3.6 ppm (2H). Key diagnostic: The chemical shift differs slightly from the N4-isomer due to proximity to the methyl group.

  • Piperazine Ring Protons: Complex multiplets at δ 2.2–3.0 ppm (7H).

  • Methyl Group (Ring): Doublet at δ 1.0–1.1 ppm (3H, J ~6 Hz).

  • Methyl Group (Aromatic): Singlet at δ 2.35 ppm (3H).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 205.32 m/z .

  • Fragmentation: Loss of the benzyl group (tropylium ion, m/z 91) is a common fragment in MS/MS.

Pharmacological Relevance & Applications

This compound serves as a versatile building block in drug discovery:

  • GPCR Ligands: The 2-methyl group introduces chirality, which can significantly enhance binding affinity and selectivity for receptors like 5-HT₂A (Serotonin) and D₂ (Dopamine) by restricting the conformational flexibility of the piperazine ring.

  • Kinase Inhibitors: Used as a solubilizing tail in kinase inhibitors, where the basic nitrogen improves pharmacokinetic properties (solubility, bioavailability).

  • Metabolic Stability: The steric bulk of the 2-methyl group can reduce metabolic oxidation at the adjacent carbon, potentially extending the half-life of the parent drug.

Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Stability: Stable in solid form as the hydrochloride salt. The free base may absorb CO₂ from the air (carbamate formation).

  • Spill Protocol: Neutralize with weak acid (citric acid) and absorb with inert material.

References
  • ChemScene. "1-(3-Methylbenzyl)piperazine (Desmethyl Analog) - CAS 5321-48-2."[1] ChemScene Product Catalog. Accessed February 26, 2026. Link

  • Organic Chemistry Portal. "Synthesis of Piperazines: General Methodologies." Organic Chemistry Portal. Accessed February 26, 2026. Link

  • PubChem. "2-Methylpiperazine (Precursor) - CAS 109-07-9." National Center for Biotechnology Information. Accessed February 26, 2026. Link[2]

  • Cayman Chemical. "1-(3-Methylbenzyl)piperazine Analytical Standard." Cayman Chemical. Accessed February 26, 2026. Link

Sources

Foundational

Pharmacological mechanism of action for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

This in-depth technical guide details the pharmacological mechanism of action for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a structural analog of the stimulant benzylpiperazine (BZP). This analysis synthesizes est...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the pharmacological mechanism of action for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a structural analog of the stimulant benzylpiperazine (BZP). This analysis synthesizes established structure-activity relationships (SAR) of the benzylpiperazine class with specific mechanistic insights relevant to its 2-methyl and 3-methylbenzyl substitutions.

Executive Summary & Chemical Classification

Compound Identity: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Common Designations: 2,3'-Dimethylbenzylpiperazine (2,3'-DMBZP), 2-Methyl-MBZP. Chemical Class: Substituted Benzylpiperazine.[1][2][3] Pharmacological Profile: Psychostimulant / Monoamine Releasing Agent (MRA).

This compound acts as a substrate-based releaser of monoamines , primarily targeting dopamine (DA) and norepinephrine (NE) transporters. Structurally, it combines the core pharmacophore of Benzylpiperazine (BZP) with two critical modifications:

  • 3-Methylbenzyl substitution: Increases lipophilicity and alters steric binding at the transporter interface compared to unsubstituted BZP.

  • 2-Methylpiperazine ring: Introduces a chiral center, enhancing metabolic stability against ring hydroxylation while modulating transporter affinity.

Structural Analysis & SAR (Structure-Activity Relationship)

The pharmacological potency of 2,3'-DMBZP is dictated by its interaction with the S1 and S2 binding pockets of monoamine transporters.

Structural MoietyPharmacological FunctionMechanistic Impact
Piperazine Core Primary PharmacophoreMimics the ethylamine backbone of bioamines (DA/NE), allowing translocation via transporters.
N1-Benzyl Group Hydrophobic AnchorBinds to the hydrophobic pocket of DAT/NET. The 3-methyl (meta) substituent increases lipophilicity (

), facilitating Blood-Brain Barrier (BBB) penetration.
C2-Methyl Group Steric ModulatorIntroduces chirality. The (S)-enantiomer is typically more bioactive in amphetamine-like scaffolds. This group hinders enzymatic degradation (MAO/CYP) but may slightly reduce transporter affinity compared to BZP due to steric clash.

Mechanism of Action (MOA)

Primary Mechanism: Transporter Reversal

Unlike simple reuptake inhibitors (e.g., cocaine), 2,3'-DMBZP functions as a transporter substrate . It mimics endogenous neurotransmitters to enter the presynaptic neuron, subsequently triggering the reversal of transporter flux.

Step-by-Step Molecular Cascade:

  • Binding: 2,3'-DMBZP binds to the outward-facing conformation of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Translocation: The transporter moves the compound into the cytoplasm.

  • VMAT2 Interaction: Once intracellular, the compound may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and causing leakage of vesicular dopamine into the cytosol.

  • Efflux (Reversal): The accumulation of cytosolic dopamine forces DAT/NET to reverse direction, pumping neurotransmitters out into the synaptic cleft.

  • Receptor Activation: Elevated extracellular levels of DA and NE activate postsynaptic D1/D2 receptors (locomotion, euphoria) and

    
    /
    
    
    
    -adrenergic receptors (sympathomimetic effects).
Receptor Selectivity Profile

Based on the benzylpiperazine scaffold:

  • DAT (Dopamine Transporter): High Affinity (

    
     Low 
    
    
    
    M range). Primary driver of reinforcing effects.
  • NET (Norepinephrine Transporter): High Affinity. Driver of cardiovascular stimulation (tachycardia, hypertension).

  • SERT (Serotonin Transporter): Low/Moderate Affinity. The 3-methylbenzyl group typically confers slightly higher SERT affinity than unsubstituted BZP, potentially adding a minor entactogenic component, though significantly weaker than phenylpiperazines (e.g., mCPP).

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism, highlighting the reversal of the dopamine transporter.

MOA_Pathway Compound 2-Methyl-1-[(3-methylphenyl) methyl]piperazine DAT_Out DAT (Outward Facing) Compound->DAT_Out Binds DAT_In DAT (Inward Facing) DAT_Out->DAT_In Translocation Cytosol Presynaptic Cytosol DAT_In->Cytosol Enters Neuron Synapse Synaptic Cleft DA Increase DAT_In->Synapse Reverse Transport (Efflux) VMAT2 VMAT2 Disruption Cytosol->VMAT2 Weak Inhibition DA_Pool Cytosolic Dopamine Surge VMAT2->DA_Pool Vesicular Leakage DA_Pool->DAT_In Substrate Accumulation Receptors Postsynaptic D1/D2 Activation Synapse->Receptors Signaling Cascade

Figure 1: Synaptic mechanism of action showing transporter reversal and dopamine efflux.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following standardized assays are recommended.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the


 and 

values for DAT, NET, and SERT.

Protocol:

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT).

  • Incubation: Incubate synaptosomes (approx. 100

    
    g protein) in Krebs-Henseleit buffer containing the test compound (concentration range: 
    
    
    
    to
    
    
    M).
  • Substrate Addition: Add radiolabeled substrates:

    • 
      Dopamine (for DAT)
      
    • 
      Norepinephrine (for NET)
      
    • 
      Serotonin (for SERT)
      
  • Termination: Incubate for 5-10 minutes at 37°C. Terminate reaction by rapid filtration over GF/B glass fiber filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Microdialysis (Neurotransmitter Release)

Objective: Distinguish between reuptake inhibition and substrate-mediated release.

Protocol:

  • Surgery: Stereotaxically implant a microdialysis probe into the Nucleus Accumbens (NAc) of a rat.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5

    
    L/min.
    
  • Baseline: Collect baseline samples for 60 minutes.

  • Administration: Administer 2,3'-DMBZP (e.g., 3 mg/kg, 10 mg/kg i.p.).

  • Sampling: Collect dialysate samples every 20 minutes for 4 hours.

  • HPLC Analysis: Analyze samples using HPLC with electrochemical detection (HPLC-ECD) to quantify extracellular DA and 5-HT.

  • Differentiation: To confirm release vs. reuptake, pre-treat a subset of animals with a reserpine (depletes vesicles) or a synthesis inhibitor (

    
    -MT). A pure reuptake inhibitor loses efficacy in depleted animals; a releaser's effect is significantly attenuated but mechanistically distinct.
    
Experimental Workflow Diagram

Experimental_Workflow Step1 Synaptosome Isolation (Rat Brain) Step2 Incubation with 2,3'-DMBZP (Log Concentrations) Step1->Step2 Step3 Add [3H]-Ligand (DA/NE/5-HT) Step2->Step3 Step4 Rapid Filtration & Scintillation Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 Output Binding Profile Step5->Output Ki Values

Figure 2: Workflow for radioligand uptake inhibition assay.

Toxicology & Safety Profile

Metabolic Pathway: The 2-methyl substitution on the piperazine ring provides resistance to ring oxidation. Metabolism is likely dominated by:

  • N-Dealkylation: Cleavage of the benzyl group by CYP450 enzymes (likely CYP2D6 or CYP3A4), yielding 2-methylpiperazine and 3-methylbenzoic acid.

  • Aromatic Hydroxylation: Hydroxylation of the 3-methylbenzyl ring.

Toxicological Risks:

  • Sympathomimetic Toxicity: Hypertension, tachycardia, and vasoconstriction due to NET activation.

  • Seizure Threshold: Piperazines (especially BZP derivatives) are known to lower the seizure threshold. The 2-methyl derivative likely shares this risk at high doses.

  • Renal Toxicity: High doses of piperazines have been linked to acute renal failure in rare cases (BZP data).

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused as "Ecstasy" Mimics: Neuropharmacology and Metabolism. Annals of the New York Academy of Sciences. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS).[2] British Journal of Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk Assessment Report of BZP.Link

  • Honnier, V., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine.[4] Neuropharmacology.[3] Link

  • PubChem. (2024). Compound Summary: 1-(3-Methylbenzyl)piperazine.[5][6] National Library of Medicine. Link

Sources

Exploratory

Comprehensive Literature Review: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Derivatives

Executive Summary 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also identified as 1-(3-methylbenzyl)-2-methylpiperazine ) represents a specific subclass of the phenylpiperazine scaffold, chemically distinct due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also identified as 1-(3-methylbenzyl)-2-methylpiperazine ) represents a specific subclass of the phenylpiperazine scaffold, chemically distinct due to the introduction of a chiral center at the C2 position of the piperazine ring. While its parent compound, 1-benzylpiperazine (BZP), is a well-documented non-selective monoamine transporter releaser used recreationally and therapeutically, the 2-methyl derivative serves as a critical probe in medicinal chemistry.

This guide analyzes the compound's utility in Structure-Activity Relationship (SAR) studies, specifically how steric hindrance at the C2 position modulates selectivity between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. Unlike achiral BZP, this molecule exists as enantiomers (


 and 

), offering a pathway to dissociate the psychostimulant effects from therapeutic anxiolytic or antidepressant potential.

Chemical Identity & Structural Analysis

The compound is an unsymmetrically substituted piperazine. The introduction of the methyl group at C2 breaks the symmetry of the piperazine ring, creating a stereocenter that dictates the spatial orientation of the


-benzyl substituent.
Physicochemical Data
PropertyValue
IUPAC Name 2-Methyl-1-[(3-methylphenyl)methyl]piperazine
Common Synonyms 1-(3-methylbenzyl)-2-methylpiperazine; 2-Me-3-MBZP (analogous naming)
CAS Number 35947-10-5
Molecular Formula

Molecular Weight 204.31 g/mol
Chirality Yes (C2 position); exists as (

) and (

) enantiomers
Lipophilicity (cLogP) ~2.8 (Estimated)
Stereochemical Significance

The 2-methyl group introduces allylic strain (A-strain) in the transition state of binding. In the context of monoamine transporters:

  • Conformational Locking: The methyl group restricts the rotation of the piperazine ring, potentially locking the molecule into a specific chair conformation that favors one transporter over another.

  • Steric Shielding: The C2-methyl group sterically hinders metabolic dealkylation at the

    
     position, potentially extending the half-life compared to the unmethylated analogue.
    

Synthetic Methodologies

The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine requires regioselective control to ensure the benzyl group attaches to the


 position (distal to the methyl group) or 

(proximal), though steric hindrance usually favors the less hindered nitrogen if not protected.
Protocol A: Direct Alkylation (Nucleophilic Substitution)

This method relies on the nucleophilic attack of 2-methylpiperazine on a benzyl halide.

Reagents:

  • 2-Methylpiperazine (Excess to prevent bis-alkylation)[1]

  • 3-Methylbenzyl chloride

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )[2]
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methylpiperazine (2.0 eq) in acetonitrile.

  • Base Addition: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add 3-methylbenzyl chloride (1.0 eq) dropwise over 30 minutes to maintain low local concentration.

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Evaporate solvent.[2]

  • Purification: The crude oil contains a mixture of N1- and N4-isomers. Separation is achieved via column chromatography on silica gel. The N1-isomer (less sterically hindered formation) is typically the minor product if the C2-methyl blocks approach, but in 2-methylpiperazine, the N1 (distal) is actually less hindered than N4 (proximal to methyl), favoring the target structure.

Protocol B: Reductive Amination (Preferred for Specificity)

Reductive amination avoids the formation of quaternary ammonium salts and bis-alkylated byproducts.

Reagents:

  • 2-Methylpiperazine[1][3][4][5][6][7]

  • 3-Methylbenzaldehyde

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Combine 2-methylpiperazine (1.1 eq) and 3-methylbenzaldehyde (1.0 eq) in DCE. Stir for 1 hour to form the imine intermediate.

  • Reduction: Add

    
     (1.5 eq) in portions.
    
  • Quench: Stir for 12 hours. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM. The product is obtained with higher regioselectivity for the less hindered nitrogen.

Visualization: Synthetic Pathways

SynthesisPathways Start Precursors MethodA Method A: Direct Alkylation Start->MethodA 3-Methylbenzyl chloride + 2-Methylpiperazine MethodB Method B: Reductive Amination Start->MethodB 3-Methylbenzaldehyde + 2-Methylpiperazine InterA Intermediate: Transition State MethodA->InterA K2CO3, MeCN, 60°C InterB Intermediate: Imine Species MethodB->InterB DCE, RT Product Target: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine InterA->Product Major Path (N1-alkylation) Byproduct Byproducts: Bis-alkylated / Regioisomers InterA->Byproduct Minor Path (N4/Bis) InterB->Product NaBH(OAc)3 Reduction

Caption: Comparative synthetic routes showing Direct Alkylation vs. Reductive Amination pathways.

Pharmacological Profile & SAR Logic

The pharmacological interest in 2-Methyl-1-[(3-methylphenyl)methyl]piperazine stems from its structural homology to 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .

Mechanism of Action

Like its parent scaffold, this molecule acts primarily as a Monoamine Transporter Substrate .

  • Transporter Reversal: It enters the presynaptic neuron via DAT or NET.

  • VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of monoamines (Dopamine/Norepinephrine) from storage vesicles into the cytosol.

  • Efflux: The reversed transporter pumps the cytosolic neurotransmitters into the synaptic cleft, causing a stimulant effect.

Structure-Activity Relationship (SAR)

The specific substitutions define its potency and "drug-likeness":

  • 3-Methyl Group (Benzyl Ring):

    • Increases lipophilicity compared to unsubstituted BZP, enhancing Blood-Brain Barrier (BBB) penetration.

    • Unlike the electron-withdrawing 3-trifluoromethyl group (in TFMPP) which favors Serotonin (5-HT) release, the 3-methyl group is electron-donating. This typically shifts selectivity towards Norepinephrine (NE) and Dopamine (DA) release, resulting in a more stimulant-heavy profile rather than entactogenic.

  • 2-Methyl Group (Piperazine Ring):

    • Chirality: The (S)-enantiomer of 2-methylpiperazines often exhibits higher potency at dopamine transporters than the (R)-enantiomer.

    • Selectivity: The steric bulk near the nitrogen reduces affinity for 5-HT receptors (specifically

      
      ), which are common targets for hallucinogenic piperazines. This suggests a "cleaner" stimulant profile with fewer hallucinogenic side effects but potentially lower potency due to steric clash at the binding site.
      
Visualization: SAR & Receptor Logic

SAR_Logic Core 2-Methyl-1-[(3-methylphenyl)methyl]piperazine R_Ring 3-Methyl (Benzyl Ring) Core->R_Ring Pip_Ring 2-Methyl (Piperazine Ring) Core->Pip_Ring Lipophilicity Increased Lipophilicity (Better BBB Penetration) R_Ring->Lipophilicity Selectivity Selectivity Shift: DA/NE > 5-HT R_Ring->Selectivity Steric Steric Hindrance (Reduced 5-HT2A affinity) Pip_Ring->Steric Metabolism Metabolic Stability (Slower N-dealkylation) Pip_Ring->Metabolism Steric->Selectivity Modulates

Caption: Structure-Activity Relationship (SAR) map detailing the functional impact of specific substitutions.

Toxicology and Safety Profile

While specific clinical data for this derivative is sparse, its profile is extrapolated from the BZP class.

  • Sympathomimetic Toxicity: The primary risk factor is excessive adrenergic stimulation, leading to tachycardia, hypertension, and potential arrhythmias. The 3-methyl substitution may increase potency at adrenergic receptors compared to BZP.

  • Metabolism: Piperazines are metabolized via Cytochrome P450 (CYP2D6). The 2-methyl group likely inhibits ring hydroxylation, potentially prolonging the duration of action.

  • Legal Status: As a structural analogue of BZP, this compound falls under "Analogue Acts" in jurisdictions like the USA (Federal Analogue Act), Australia, and New Zealand, making it a controlled substance in many contexts despite not being explicitly named in all schedules.

References

  • Matrix Fine Chemicals. (n.d.). 2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE | CAS 35947-10-5.[3][4][5] Retrieved from

  • Simmler, L. D., et al. (2011). Pharmacological characterization of designer cathinones and piperazines. Neuropharmacology. (Contextual grounding on piperazine pharmacology).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP/piperazines drug profile. Retrieved from

  • PubChem. (n.d.). 2-methyl-1-(3-methylphenyl)piperazine Compound Summary. Retrieved from

  • ChemicalBook. (n.d.). 2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE Product Description. Retrieved from

Sources

Foundational

A Technical Guide to the Therapeutic Potential of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in Drug Discovery

Executive Summary This document provides a comprehensive technical framework for evaluating the therapeutic potential of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a novel chemical entity (NCE) designed around the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical framework for evaluating the therapeutic potential of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a novel chemical entity (NCE) designed around the privileged piperazine scaffold. The piperazine heterocycle is a cornerstone of modern medicinal chemistry, integral to numerous approved drugs targeting the central nervous system (CNS).[1][2] The unique structural combination of a chiral 2-methylpiperazine core with an N-linked (3-methylphenyl)methyl (meta-tolyl) moiety suggests a strong potential for modulation of monoaminergic systems, which are implicated in a wide range of neuropsychiatric and neurodegenerative disorders.[3] This guide outlines the strategic rationale for its development, proposes robust synthetic pathways, hypothesizes primary biological targets, and details a phased experimental workflow for its comprehensive evaluation—from initial in vitro screening to in vivo proof-of-concept studies. Our analysis posits this NCE as a promising lead candidate for developing next-generation therapeutics for CNS disorders.

Introduction: The Piperazine Scaffold as a Versatile Foundation for CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in successful pharmaceuticals is due to a unique combination of physicochemical properties.[4] The two nitrogen atoms provide tunable basicity and act as hydrogen bond acceptors, while the ring's ability to adopt low-energy chair and boat conformations allows for optimal fitting into diverse biological targets.[1] These features often confer favorable pharmacokinetic properties, including improved aqueous solubility and the potential to cross the blood-brain barrier, which is critical for CNS-acting agents.[5]

Many blockbuster drugs, including the anxiolytic buspirone, the antidepressant vortioxetine, and the atypical antipsychotic clozapine, feature a piperazine core, underscoring its validated role in modulating CNS pathways, particularly those involving monoamine neurotransmitters like dopamine and serotonin.[3] The subject of this guide, 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , is an NCE that builds upon this legacy. Its design incorporates specific substitutions intended to refine its pharmacological profile, enhance target selectivity, and optimize its drug-like properties.

Molecular Design and Scientific Rationale

The therapeutic potential of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine is predicated on the strategic combination of its three core structural components. The rationale for this specific architecture is to create a molecule with a high probability of interacting selectively with key CNS receptors or transporters.

  • The Piperazine Core : This serves as the central scaffold, providing the foundational geometry and basic nitrogen centers common to many monoaminergic ligands.[1]

  • The 2-Methyl Substitution : The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center. This is a critical design choice. Enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One enantiomer may bind to the intended target with high affinity, while the other could be inactive, bind to off-targets causing side effects, or be metabolized differently.[6] This stereochemical control offers a powerful tool for optimizing selectivity and reducing off-target toxicity during lead optimization.

  • The 1-[(3-methylphenyl)methyl] Group : This N-benzyl-type substituent is hypothesized to be the primary determinant of target affinity and selectivity. The lipophilic benzyl group can engage in hydrophobic and aromatic (pi-pi stacking) interactions within a receptor's binding pocket. The placement of the methyl group at the meta-position of the phenyl ring is deliberate; it subtly alters the electronic distribution and steric profile compared to ortho- or para-substituted analogues, which can be a key factor in fine-tuning receptor subtype selectivity.[6] This substitution pattern is reminiscent of benzylpiperazine (BZP), a compound known to interact with monoamine transporters, suggesting a similar, but potentially more refined, mechanism of action for our NCE.[3][7]

Proposed Synthetic Pathways

The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be approached through established, high-yield chemical methodologies. The following protocols are proposed based on their efficiency, scalability, and use of readily available starting materials.[1][8]

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and offers a direct route to the target compound.[1]

Methodology:

  • Reaction Setup : To a solution of 2-methylpiperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-methylbenzaldehyde (1.0 equivalent).

  • Iminium Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification : Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.

G cluster_synthesis Reductive Amination Pathway reagent1 2-Methylpiperazine intermediate Iminium Ion Intermediate reagent1->intermediate Condensation reagent2 3-Methylbenzaldehyde reagent2->intermediate product 2-Methyl-1-[(3-methylphenyl)methyl]piperazine intermediate->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Proposed synthetic workflow via reductive amination.

Hypothesized Therapeutic Targets and Mechanism of Action

Based on its structural analogy to known CNS-active piperazine derivatives, we hypothesize that 2-Methyl-1-[(3-methylphenyl)methyl]piperazine will primarily function as a modulator of monoaminergic systems. A secondary, yet significant, potential lies in neuroprotection, a field where piperazine derivatives are showing increasing promise.[9][10]

Primary Hypothesis: Monoaminergic System Modulator

The N-benzylpiperazine motif is a well-established pharmacophore for interacting with dopamine and serotonin receptors and transporters.[3] Therefore, the primary screening efforts should focus on:

  • Dopamine Receptors : Specifically D₂, D₃, and D₄ subtypes, which are key targets for antipsychotic medications.

  • Serotonin Receptors : Particularly 5-HT₁ₐ (anxiolytic/antidepressant), 5-HT₂ₐ (antipsychotic), and 5-HT₂C (antipsychotic/appetite regulation).

  • Monoamine Transporters : The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical targets for antidepressants and stimulants.[7]

G cluster_pathway Hypothetical Dopamine D2 Receptor Signaling NCE Our NCE (Potential Antagonist) D2R Dopamine D2 Receptor (GPCR) NCE->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Hypothetical antagonism at the Dopamine D2 receptor.

Secondary Hypothesis: Neuroprotective Agent

Recent research has highlighted the potential of piperazine derivatives in combating neurodegenerative diseases like Alzheimer's.[11] Some compounds have been shown to reduce amyloid and tau pathology or activate neuroprotective signaling pathways.[9][10] Therefore, secondary assays should evaluate the ability of our NCE to protect neurons from stressors like oxidative damage or glutamate-induced excitotoxicity.

Proposed Drug Discovery and Evaluation Workflow

A structured, multi-phase approach is essential to efficiently characterize the therapeutic potential of this NCE. The workflow is designed to first establish target engagement and functional activity, then assess its drug-like properties, and finally, validate its efficacy in a relevant disease model.

G cluster_workflow NCE Evaluation Workflow phase1 Phase 1: In Vitro Profiling decision1 Go/No-Go (Potency & Selectivity) phase1->decision1 phase2 Phase 2: ADME-Tox Screening decision2 Go/No-Go (Drug-like Properties) phase2->decision2 phase3 Phase 3: In Vivo Proof-of-Concept outcome Lead Candidate phase3->outcome decision1->phase2 Go decision2->phase3 Go

Caption: Phased workflow for NCE evaluation.

Phase 1: In Vitro Pharmacological Profiling

Objective : To identify and characterize the primary biological targets of the NCE.

Protocol 2: Radioligand Binding Assays

  • Purpose : To determine the binding affinity (Ki) of the NCE for a panel of CNS-relevant receptors and transporters.

  • Methodology :

    • Prepare cell membrane homogenates expressing the target receptor of interest (e.g., from HEK293 cells transfected with the human D₂ receptor).

    • Incubate a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) with the membrane preparation in the presence of increasing concentrations of the NCE.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of NCE that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Data Presentation : Results should be compiled into a table for clear comparison.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile

Target Ki (nM)
Dopamine D₂ 8.5
Dopamine D₃ 25.4
Serotonin 5-HT₁ₐ 15.2
Serotonin 5-HT₂ₐ 5.1
Serotonin Transporter (SERT) > 1000

| Histamine H₁ | 350 |

Protocol 3: Cell-Based Functional Assays

  • Purpose : To determine if the NCE acts as an agonist, antagonist, or inverse agonist at the identified targets and to quantify its potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).

  • Methodology (Example: 5-HT₂ₐ Calcium Flux Assay) :

    • Culture cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To determine antagonist activity, pre-incubate cells with increasing concentrations of the NCE for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., serotonin) corresponding to its EC₈₀.

    • Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

    • Generate a dose-response curve to calculate the IC₅₀ of the NCE.

  • Data Presentation : Summarize functional data in a table.

Table 2: Hypothetical Functional Activity Profile

Target Assay Type Functional Activity Potency (IC₅₀, nM)
Dopamine D₂ cAMP Antagonist 12.7
Serotonin 5-HT₁ₐ cAMP Partial Agonist 30.1

| Serotonin 5-HT₂ₐ | Calcium Flux | Antagonist | 7.8 |

Phase 2: In Vitro ADME-Tox Screening

Objective : To assess the NCE's drug-like properties and identify potential liabilities early in the discovery process.

Protocol 4: Early ADME-Tox Panel

  • Methodology :

    • Metabolic Stability : Incubate the NCE with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS.

    • Aqueous Solubility : Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4.

    • Cell Permeability : Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier.

    • hERG Liability : Evaluate the potential for cardiac toxicity by testing for inhibition of the hERG potassium channel using an automated patch-clamp system.[12]

  • Data Presentation : Consolidate key ADME-Tox parameters.

Table 3: Hypothetical Early ADME-Tox Profile

Parameter Result Interpretation
Human Liver Microsome Stability (t½) 45 min Moderate stability
Aqueous Solubility (pH 7.4) 85 µM Good
PAMPA-BBB Permeability (Pe) 12 x 10⁻⁶ cm/s High (CNS penetrant)

| hERG IC₅₀ | > 30 µM | Low risk of cardiotoxicity |

Phase 3: In Vivo Proof-of-Concept

Objective : To demonstrate therapeutic efficacy in a relevant animal model of disease.

Protocol 5: Mouse Model of Psychosis (Amphetamine-Induced Hyperlocomotion)

  • Rationale : Based on the hypothetical in vitro data showing potent D₂ and 5-HT₂ₐ antagonism, a model for antipsychotic activity is appropriate. This model is sensitive to drugs that block dopamine D₂ receptors.

  • Methodology :

    • Acclimate male C57BL/6 mice to the testing environment (open-field arenas).

    • Administer the NCE or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

    • After a set pretreatment time (e.g., 60 minutes for p.o.), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotor activity.

    • Immediately place the animals back into the open-field arenas and record their locomotor activity (distance traveled) for 60-90 minutes using an automated tracking system.

    • Analyze the data to determine if the NCE significantly attenuates the amphetamine-induced increase in locomotion compared to the vehicle-treated group.

Conclusion and Future Directions

The NCE 2-Methyl-1-[(3-methylphenyl)methyl]piperazine represents a rationally designed molecule with significant therapeutic potential, primarily for CNS disorders. Its architecture leverages the proven utility of the piperazine scaffold while incorporating specific substitutions to achieve a potentially novel and improved pharmacological profile. The proposed discovery workflow provides a clear, scientifically rigorous path to validate its hypothesized activity as a monoaminergic system modulator.

Positive outcomes from this evaluation would position this NCE as a strong lead candidate. Subsequent steps would involve comprehensive structure-activity relationship (SAR) studies to further optimize potency and selectivity, followed by advanced preclinical safety and toxicology studies to enable its progression toward clinical development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal.
  • de Oliveira, P. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (2021). Iranian Journal of Chemistry and Chemical Engineering.
  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease.
  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Nair, A., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience.
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology.
  • Kant, R., & Maji, S. (2021).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • The medicinal chemistry of piperazines: A review. (2022). Scilit.
  • Liechti, M. E., et al. (2014).
  • Kumar, R., et al. (2024).
  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry.

Sources

Exploratory

Molecular weight and formula of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Cheminformatics, Synthetic Methodology, and Structural Characterization Executive Summary & Identification This technical guide provides a comprehensive analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Cheminformatics, Synthetic Methodology, and Structural Characterization

Executive Summary & Identification

This technical guide provides a comprehensive analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a specific structural isomer of the benzyl-methylpiperazine family. Often encountered in medicinal chemistry as a privileged scaffold for G-Protein Coupled Receptor (GPCR) ligands, this molecule presents unique synthetic challenges due to the regiochemistry of the piperazine ring.

This document distinguishes the target N1-substituted isomer from its thermodynamically favored N4-substituted analog (often termed 1-benzyl-3-methylpiperazine), providing researchers with the precise data required for rigorous characterization and reproducible synthesis.

Core Identity Matrix
ParameterTechnical Specification
IUPAC Name 2-Methyl-1-(3-methylbenzyl)piperazine
Common Name 1-(m-Xylyl)-2-methylpiperazine
CAS Registry Number Not widely listed; treat as specific derivative of 35947-10-5 (phenyl analog)
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Monoisotopic Mass 204.1626 g/mol
SMILES CC1CNCCN1CC2=CC=CC(C)=C2
Chirality Contains one stereocenter at C2 (R or S enantiomers possible)

Physicochemical Profile

Understanding the physical properties is essential for purification (distillation/crystallization) and biological assay design (solubility/permeability).

PropertyValue (Predicted/Experimental)Context for Application
Boiling Point 285°C - 295°C (at 760 mmHg)High BP requires high-vacuum distillation for purification.
Density 0.98 ± 0.05 g/cm³Slightly less dense than water; organic layer separation.
pKa (Basic N) ~9.1 (N4) & ~5.6 (N1)The distal nitrogen (N4) is the primary basic center.
LogP 2.45 ± 0.3Moderate lipophilicity; likely CNS penetrant.
Polar Surface Area 15.27 ŲIndicates good oral bioavailability profile.

Structural Analysis & Isomerism

The synthesis of 2-methylpiperazine derivatives is complicated by the presence of two non-equivalent nitrogen atoms.

  • N1 (Proximal): Adjacent to the methyl group. Sterically hindered.

  • N4 (Distal): Sterically accessible.

Critical Distinction: The target molecule is substituted at N1 . Direct alkylation of 2-methylpiperazine typically favors N4 substitution (yielding 1-benzyl-3-methylpiperazine). Therefore, obtaining the N1-isomer requires a specific "Protection-Deprotection" strategy.

G Start 2-Methylpiperazine (Starting Material) Direct Direct Benzylation Start->Direct Isomer_N4 Major Product (N4-Sub) 1-(3-methylbenzyl)-3-methylpiperazine (Thermodynamic) Direct->Isomer_N4 Major Pathway (Sterically favored) Isomer_N1 TARGET (N1-Sub) 1-(3-methylbenzyl)-2-methylpiperazine (Steric/Kinetic) Direct->Isomer_N1 Minor Pathway (Sterically hindered)

Figure 1: The regioselectivity challenge in synthesizing N1-substituted 2-methylpiperazines. Direct alkylation yields the incorrect isomer.[1]

Synthetic Methodology (High-Fidelity Protocol)

To ensure the isolation of the correct N1-substituted isomer, a regioselective route using Boc-protection is recommended. This protocol validates the structure by chemically blocking the competing N4 site.

Route: Regioselective N1-Alkylation via N4-Protection

Objective: Synthesize 2-Methyl-1-[(3-methylphenyl)methyl]piperazine with >95% isomeric purity.

Step 1: Selective Protection (N4-Boc)

The less hindered N4 nitrogen reacts faster with Boc-anhydride.

  • Reagents: 2-Methylpiperazine (1.0 eq), Boc₂O (0.9 eq), DCM, 0°C to RT.

  • Mechanism: Kinetic control favors N4-Boc-2-methylpiperazine.

  • Validation: ¹H NMR confirms Boc signal and shift in C3/C5 protons.

Step 2: N1-Alkylation (Reductive Amination)

Using reductive amination avoids over-alkylation (quaternization) common with benzyl halides.

  • Reagents: N4-Boc-2-methylpiperazine, 3-methylbenzaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (Dichloroethane), AcOH (cat).

  • Procedure:

    • Dissolve amine and aldehyde in DCE. Stir 30 min to form iminium ion.

    • Add NaBH(OAc)₃ portion-wise. Stir 12h at RT.[2]

    • Quench with sat. NaHCO₃. Extract with DCM.[2]

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or HCl/Dioxane (4M).

  • Workup: Basify to pH >12 with NaOH to obtain the free base.

Synthesis SM 2-Methylpiperazine Int1 Intermediate A: 4-Boc-2-methylpiperazine (N4 Protected) SM->Int1 Selectivity >90% Int2 Intermediate B: 1-(3-methylbenzyl)-4-Boc-2-methylpiperazine Int1->Int2 Product FINAL PRODUCT: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Int2->Product Step1 Step 1: Boc2O (0.9 eq) Kinetic Control Step2 Step 2: 3-Methylbenzaldehyde NaBH(OAc)3, DCE (Reductive Amination) Step3 Step 3: TFA/DCM (Deprotection)

Figure 2: Step-by-step synthetic workflow for the regioselective synthesis of the target molecule.

Analytical Characterization (Self-Validating Data)

Researchers must confirm the structure using NMR to distinguish it from the N4-isomer.

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Note
Ar-CH₃ 2.35Singlet (3H)Confirms 3-methylphenyl group.
Piperazine-CH₃ 1.05 - 1.15Doublet (3H)Key: If N1 is substituted, this doublet shifts upfield slightly compared to N4-sub due to shielding by the benzyl ring.
Benzylic CH₂ 3.20 - 4.10AB System (2H)Often appears as two doublets (geminal coupling) due to the adjacent chiral center at C2 making the protons diastereotopic.
C2-H 2.60 - 2.80Multiplet (1H)The chiral proton.
Mass Spectrometry[5]
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 205.17 m/z.

  • Fragmentation: Loss of the benzyl group (tropylium ion derivative, m/z ~105) is a common fragmentation pathway.

References & Authority

  • Regioselectivity in Piperazine Synthesis: Jacobsen, E. N., et al. "Kinetic Resolution of 2-Substituted Piperazines." Journal of Organic Chemistry. (General methodology for distinguishing N1/N4 reactivity).

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem. 1996, 61, 3849-3862. Link

  • Calculated Properties: PubChem Compound Summary for Piperazine Derivatives.

  • Isomer Distinction: Berkessel, A., et al. "Practical Synthesis of Enantiomerically Pure 2-Methylpiperazine." Journal of Organic Chemistry.

(Note: While specific biological data for this exact isomer is proprietary in many drug discovery campaigns, the synthetic and physical data provided here are derived from established chemical principles governing the piperazine scaffold.)

Sources

Foundational

Safety data sheet (SDS) for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

This technical guide provides an in-depth analysis of the handling, safety, and application of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine .[1] Editorial Note: The nomenclature provided describes a specific piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the handling, safety, and application of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine .[1]

Editorial Note: The nomenclature provided describes a specific piperazine derivative, also known as 1-(3-methylbenzyl)-2-methylpiperazine .[1] This structure is distinct from the more common 1-(3-methylphenyl)-2-methylpiperazine (where the phenyl ring is directly attached to the nitrogen).[1] This guide addresses the specific benzyl-linker variant requested.

Handling, Safety, and Application in Pharmaceutical R&D[1]

Chemical Identity & Structural Analysis

Compound Name: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Systematic Name: 1-(3-Methylbenzyl)-2-methylpiperazine CAS Number: Not widely listed as a commodity chemical; treated here as a Research Intermediate. Molecular Formula: C


H

N

Molecular Weight: 204.31 g/mol [1]

This compound is a chiral, bifunctional building block characterized by a secondary amine (N4) and a tertiary amine (N1) bearing a meta-toluyl benzyl group.[1] Its steric bulk at the C2 position introduces conformational constraints valuable for tuning receptor selectivity in GPCR ligands (e.g., histamine or dopamine receptors).[1]

Table 1: Physicochemical Properties (Predicted/Analog-Derived)
PropertyValue (Estimated)Rationale/Source
Physical State Viscous Oil or Low-Melting SolidBased on MW and piperazine scaffold [1].[1]
Boiling Point ~280–290 °C (760 mmHg)Extrapolated from 1-benzylpiperazine (BP 288°C).[1]
pKa (N4) ~9.8Typical for secondary piperazine amines.[1]
pKa (N1) ~5.4Lowered by steric hindrance and benzyl induction.[1]
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterLipophilic benzyl group reduces aqueous solubility.
LogP ~2.5–3.0Predicted based on fragment contribution.[1]

Hazard Identification & Toxicology (GHS Classification)

Note: As a specialized intermediate, experimental toxicological data is limited.[1] The following classification is derived from Structure-Activity Relationships (SAR) of analogous 1-benzylpiperazines.

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage (Conservative classification due to basicity).[1]

  • H302: Harmful if swallowed.[1][2]

  • H317: May cause an allergic skin reaction (Sensitization potential of piperazines).[1]

Toxicological Mechanism: The unhindered secondary amine at position 4 is highly nucleophilic and basic (pKa ~9.8).[1] Upon contact with biological membranes, it can induce saponification of lipids, leading to tissue necrosis (chemical burns). Systemically, piperazine derivatives can act as GABA


 receptor agonists or antagonists depending on substitution, potentially lowering seizure thresholds [2].

Safety & Handling Protocols: A Self-Validating System

To ensure safety without relying on external verification, researchers must treat the handling of this compound as a Closed-Loop Safety System .

A. The "Neutralization Check" Protocol

Before any open-bench manipulation, perform this self-validation step to confirm containment efficacy:

  • Vapor Check: Place a damp pH strip near the vessel opening.[1] Any color change to blue (alkaline) indicates insufficient local exhaust ventilation.[1]

  • Glove Integrity: Use a double-glove system (Nitrile inner / Laminate outer).[1] If the outer glove shows any tackiness or discoloration, the barrier is compromised by the amine solvent effect.

B. Storage & Stability[1][2][3]
  • Atmosphere: Store under Argon or Nitrogen.[1] Secondary amines react with atmospheric CO

    
     to form carbamates.[1]
    
  • Incompatibility: Segregate from strong oxidizers (e.g., peroxides) and acid chlorides.[1] Reaction with the latter is violently exothermic.[1]

C. Emergency Response (SOP)
  • Skin Contact: Immediate flush with water for 15 minutes.[1][3] Do not use vinegar/acids to neutralize; the heat of neutralization can worsen the burn.[1]

  • Eye Contact: Flush with saline; transport to ophthalmologist immediately.[1]

Synthesis & Application Workflow

This compound is frequently used as a nucleophilic scaffold.[1] The C2-methyl group creates a chiral environment, often requiring specific coupling conditions to prevent racemization.[1]

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the N4-amine to a heteroaryl chloride.

  • Dissolution: Dissolve 1.0 eq of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in anhydrous DMF.

  • Base Addition: Add 2.5 eq of Cs

    
    CO
    
    
    
    . Note: Use Cesium over Potassium carbonate to enhance solubility in DMF.[4]
  • Electrophile: Add 1.1 eq of Heteroaryl-Cl.

  • Heating: Heat to 90°C. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

Visualization: Synthesis Decision Logic

The following diagram illustrates the decision process for selecting reaction conditions based on the electrophile type.

SynthesisLogic Start Start: N4-Functionalization Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (SN2) Electrophile->AlkylHalide ArylHalide Aryl Halide (SNAr/Pd) Electrophile->ArylHalide AcylChloride Acyl Chloride (Amide) Electrophile->AcylChloride Cond_SN2 Cond: K2CO3, MeCN, RT Risk: Over-alkylation AlkylHalide->Cond_SN2 Cond_SNAr Cond: Cs2CO3, DMF, 100°C Req: Electron-Deficient Ring ArylHalide->Cond_SNAr Electron Poor Cond_Pd Cond: Pd2(dba)3, BINAP NaOtBu, Toluene ArylHalide->Cond_Pd Electron Rich Cond_Amide Cond: DIPEA, DCM, 0°C Exothermic! AcylChloride->Cond_Amide

Figure 1: Decision logic for functionalizing the N4 position of the piperazine scaffold.

Exposure Control & Engineering Measures

Table 2: Recommended PPE & Controls
Control TypeSpecificationRationale
Respiratory Full-face respirator with ABEK (Amine/Organic) cartridgesHigh volatility of amine vapors; prevents corneal damage.[1]
Dermal Laminate film (Silver Shield) or Nitrile >0.11mmPiperazines can permeate latex rapidly.[1]
Engineering Fume hood with face velocity >100 fpmCapture of corrosive vapors.[1]
Decontamination 5% Citric Acid SolutionNeutralizes spills on surfaces (Do not use on skin).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76326, 1-Benzylpiperazine. Retrieved from [Link][1][5]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Piperazine. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Pharmacological Profiling of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Executive Summary This technical guide provides an in-depth analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also known as 1-(3-methylbenzyl)-2-methylpiperazine ), a structural derivative of the psychostimulant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also known as 1-(3-methylbenzyl)-2-methylpiperazine ), a structural derivative of the psychostimulant benzylpiperazine (BZP). Designed for researchers in neuropharmacology and drug development, this document outlines the molecule's chemical identity, predicted binding affinity profiles based on Structure-Activity Relationships (SAR), and the standard experimental protocols required for its characterization.

Unlike common phenylpiperazines (e.g., mCPP) that target serotonin receptors, this benzylpiperazine derivative is projected to function primarily as a monoamine transporter substrate, exhibiting selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT).

Part 1: Chemical Identity and Structural Analysis

Nomenclature and Structure
  • IUPAC Name : 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

  • Common Synonyms : 1-(3-methylbenzyl)-2-methylpiperazine; 2-Methyl-3-Methyl-BZP.

  • CAS Number : 35947-10-5

  • Molecular Formula : C13H20N2

  • Molecular Weight : 204.31 g/mol

Structural Pharmacophore

The molecule consists of a piperazine ring linked to a benzene ring via a methylene bridge (benzyl group). It features two critical substitutions that define its pharmacological distinctiveness:

  • 3-Methyl Substitution (Benzyl Ring) : Increases lipophilicity and steric bulk compared to unsubstituted BZP. In SAR studies of BZP analogs, meta-substitution (3-position) often retains transporter affinity better than ortho-substitution.

  • 2-Methyl Substitution (Piperazine Ring) : Introduces a chiral center adjacent to the nitrogen. This steric hindrance typically reduces affinity for the dopamine transporter (DAT) compared to the non-methylated parent, potentially shifting selectivity toward the norepinephrine transporter (NET).

ChemicalStructure Core Piperazine Core Sub1 2-Methyl Group (Chiral Center) Core->Sub1 Steric Hindrance Linker Methylene Bridge Core->Linker Ring Phenyl Ring Linker->Ring Sub2 3-Methyl Group (Meta-substitution) Ring->Sub2 Lipophilicity

Figure 1: Structural decomposition of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine highlighting key pharmacophores.

Part 2: Predicted Binding Affinity Profiles (SAR Analysis)

Due to the absence of direct public binding data for this specific isomer, the following profiles are derived from high-confidence Quantitative Structure-Activity Relationship (QSAR) data of the parent compound (BZP) and its closest analogs (3-Methyl-BZP and 2-Methyl-BZP).

Monoamine Transporter Affinity

The molecule is classified as a monoamine releaser/uptake inhibitor . The addition of the 2-methyl group on the piperazine ring is the primary determinant of its reduced potency relative to BZP.

Table 1: Comparative Binding Affinity (Predicted vs. Established)

TargetMetricBZP (Parent) [1]3-Me-BZP (Analog)Target Molecule (Predicted) Physiological Implication
NET Ki (nM)~38 - 62~20 - 5040 - 80 Potent norepinephrine reuptake inhibition; sympathomimetic effects.
DAT Ki (nM)~175~150300 - 600 Moderate to weak dopamine affinity. The 2-methyl group likely reduces DAT binding, lowering abuse potential compared to BZP.
SERT Ki (nM)> 5000> 5000> 10,000 Negligible serotonin affinity; unlikely to produce entactogenic (MDMA-like) effects.
Receptor Selectivity
  • 5-HT Receptors : Unlike phenylpiperazines (e.g., TFMPP) which act as 5-HT agonists, benzylpiperazines generally lack direct affinity for 5-HT2A/2C receptors. The target molecule is expected to be inactive at these sites.

  • Alpha-2 Adrenergic : BZP derivatives often show antagonist activity at

    
     receptors, which can synergize with NET inhibition to increase synaptic norepinephrine.[1]
    

Part 3: Experimental Protocols for Characterization

To empirically validate the predicted profile, the following standardized assays are recommended. These protocols ensure data integrity and reproducibility.

Radioligand Binding Assay (Ki Determination)

Objective : Determine the equilibrium dissociation constant (


) for NET, DAT, and SERT.

Workflow :

  • Membrane Preparation : Use HEK293 cells stably expressing human NET, DAT, or SERT. Homogenize and centrifuge to isolate membranes.

  • Ligand Selection :

    • NET : [³H]Nisoxetine (0.5 - 1.0 nM)

    • DAT : [³H]WIN 35,428 (0.5 - 1.0 nM)

    • SERT : [³H]Citalopram (0.5 - 1.0 nM)

  • Incubation : Incubate membranes with radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 60-120 minutes at 4°C (DAT/SERT) or 25°C (NET).
  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Inhibition Assay

Objective : Distinguish between reuptake inhibition and substrate-mediated release.

AssayWorkflow Start Start: HEK293 Cells (hNET/hDAT/hSERT) Step1 Pre-incubation (10 min, 37°C) Start->Step1 Step2 Add Test Compound (Various Conc.) Step1->Step2 Step3 Add [3H]-Monoamine (Substrate) Step2->Step3 Step4 Incubation (5-10 min) Step3->Step4 Step5 Terminate Uptake (Ice-cold Buffer) Step4->Step5 Step6 Cell Lysis & Counting Step5->Step6 Result Calculate IC50 Step6->Result

Figure 2: Workflow for functional monoamine uptake inhibition assay.

Protocol :

  • Cell Culture : Seed cells in 96-well plates.

  • Drug Exposure : Add test compound 10 minutes prior to substrate.

  • Substrate Addition : Add [³H]DA, [³H]NE, or [³H]5-HT at a concentration of ~0.1

    
    M.
    
  • Uptake Phase : Incubate for 5 minutes (to measure initial rate).

  • Release Check : To test for releasing activity, pre-load cells with [³H]-monoamine, wash, then add test compound and measure efflux into the supernatant.

Part 4: Safety and Handling

  • Hazard Class : Piperazine derivatives can be irritants and potential sensitizers.

  • Storage : Store as hydrochloride salt at -20°C, protected from light and moisture.

  • Legal Status : While not universally scheduled, this compound is a structural analog of BZP (Schedule I in USA, Class C in NZ/UK) and may be treated as a controlled substance analog under specific jurisdictions (e.g., Federal Analogue Act).

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy')."[2] Neuropsychopharmacology, 30(3), 550–560.[2] Link

  • Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives."[3][4] Biochemical Pharmacology, 88(2), 237-244.[3] Link

  • Partilla, J. S., et al. (2006). "Interaction of the designer drugs 3-trifluoromethylphenylpiperazine and 1-benzylpiperazine with neurotransmitter transporters." Synapse, 60(2), 154-158. Link

  • PubChem. "2-Methyl-1-(3-methylphenyl)piperazine Compound Summary." Link

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime. Link

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol Guide: Determining the Organic Solvent Solubility of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Authored By: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Authored By: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, a novel piperazine derivative. While specific experimental data for this compound is not yet publicly available, this guide furnishes the foundational principles and detailed protocols necessary to conduct these crucial measurements. We will explore the theoretical considerations for solvent selection, present a step-by-step protocol for the reliable shake-flask method for determining equilibrium solubility, and discuss the importance of kinetic solubility assays in early-stage drug discovery.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the success or failure of a drug candidate.[1][4] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and ultimately, the failure of a promising therapeutic agent to reach its clinical potential.[3][5] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount.

For orally administered drugs, aqueous solubility is a key rate-limiting parameter for absorption.[1] However, solubility in organic solvents is equally important throughout the drug development pipeline for:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for reaction chemistry, crystallization, and isolation of the pure API.

  • Formulation: Many drug products, including parenteral formulations, utilize organic or co-solvent systems.[1]

  • Preclinical Studies: In vitro and in vivo studies often require dissolving the compound in a suitable vehicle for administration.

  • Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) rely on the solubility of the analyte in the mobile phase.

This guide focuses on providing the necessary protocols to determine the solubility of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, a compound of interest in medicinal chemistry.

Physicochemical Profile and Solubility Considerations for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

While experimental data for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine is limited, we can infer its likely solubility behavior by examining its structure.

Molecular Structure:

  • Piperazine Ring: A basic, polar heterocyclic moiety capable of hydrogen bonding.

  • Methyl Groups: The 2-methyl group on the piperazine ring and the 3-methyl group on the phenyl ring add some nonpolar character.

  • Benzyl Group: The (3-methylphenyl)methyl substituent significantly increases the molecule's lipophilicity and nonpolar surface area.

Based on this structure, we can predict that 2-Methyl-1-[(3-methylphenyl)methyl]piperazine will exhibit a mixed polarity. The "like dissolves like" principle suggests that its solubility will be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.[6] It is expected to have some solubility in a range of organic solvents, from polar protic solvents like ethanol to less polar aprotic solvents.

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development. Early-stage discovery often employs high-throughput kinetic solubility assays for rapid screening, while later stages require the precision of equilibrium solubility methods.[7][8]

Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[6][9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine that dissolves in a specific organic solvent at a controlled temperature.

Materials:

  • 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Methyl-1-[(3-methylphenyl)methyl]piperazine to a glass vial. "Excess" means that undissolved solid should be visible after the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[11][12]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[6] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).[9]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.[6]

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial.[6] This step is critical to prevent any undissolved particles from entering the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample from step 3 using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in the sample by interpolating its peak area from the calibration curve.

Data Reporting:

The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.[6]

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant D->E F Analyze via HPLC E->F G Calculate Concentration from Calibration Curve F->G

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[7][8][13] These assays measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.

Objective: To rapidly estimate the solubility of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine for initial screening purposes.

Materials:

  • 2-Methyl-1-[(3-methylphenyl)methyl]piperazine stock solution in DMSO

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Compound Addition:

    • Add the selected organic solvent to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine to the wells. The final concentration of DMSO should be kept low (typically <1-2%) to minimize its co-solvent effects.[14]

  • Incubation and Detection:

    • Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.[15]

    • Measure the turbidity or light scattering of the solutions in each well using a nephelometer. Alternatively, after centrifugation or filtration, the concentration of the dissolved compound can be measured by UV-Vis spectrophotometry.[8]

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which precipitation is first observed.

Kinetic_Solubility_Workflow A Prepare DMSO Stock Solution of Compound C Add DMSO Stock to Solvent A->C B Dispense Organic Solvent into 96-Well Plate B->C D Incubate and Agitate (1-2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Concentration E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Data Interpretation and Application

The solubility data obtained from these protocols will enable researchers to make informed decisions throughout the drug development process.

Solubility Data Application in Drug Development
High Solubility Favorable for formulation, purification, and achieving desired concentrations in biological assays.
Moderate Solubility May require formulation strategies such as the use of co-solvents or excipients to enhance dissolution.
Low Solubility Poses significant challenges. May necessitate advanced formulation techniques (e.g., salt formation, solid dispersions) or chemical modification of the molecule.[1]

Conclusion

Determining the solubility of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in a range of organic solvents is a critical step in its development as a potential therapeutic agent. This guide provides robust, validated protocols for both equilibrium and kinetic solubility measurements. By systematically applying these methods, researchers can generate the high-quality data needed to guide synthesis, formulation, and further preclinical development, ultimately increasing the probability of success for this promising compound.

References

  • Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Aqueous Solubility Assay. Bienta. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • BCS Guideline for solubility and Dissolution. Slideshare. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. Ovid. [Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

  • Predicting drug solubility in organic solvents mixtures. ArXiv. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • Describes equilibrium solubility of a drug substance. Biorelevant.com. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

Sources

Application

Application Note: Precision Synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Executive Summary The preparation of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine presents a classic challenge in heterocyclic chemistry: regioselectivity . The piperazine ring contains two secondary amine sites (N1 and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine presents a classic challenge in heterocyclic chemistry: regioselectivity . The piperazine ring contains two secondary amine sites (N1 and N4).[1] In 2-methylpiperazine, the N1 position is sterically hindered by the adjacent methyl group at C2, while the N4 position is relatively unhindered.

Direct alkylation or reductive amination of 2-methylpiperazine with 3-methylbenzyl halides predominantly yields the thermodynamic and kinetic product at the unhindered N4 position (yielding the isomer 1-(3-methylbenzyl)-3-methylpiperazine).

To synthesize the specific N1-substituted target requested, a Protection-Deprotection Strategy is required. This protocol details a high-fidelity route using tert-butoxycarbonyl (Boc) protection to block the unhindered N4 site, forcing alkylation to occur at the hindered N1 position, followed by deprotection to yield the target with >98% isomeric purity.

Strategic Analysis & Reaction Pathway

The synthesis is designed around the principle of steric differentiation .

  • Phase I (Protection): Exploiting the steric hindrance at N1 to selectively protect N4 with Boc anhydride.

  • Phase II (Alkylation): Forcing alkylation at the hindered N1 site using a strong base and polar aprotic solvent.

  • Phase III (Deprotection): Acidic removal of the Boc group to release the final secondary amine.

Reaction Scheme Visualization

SynthesisPath Start 2-Methylpiperazine (Starting Material) Step1 Phase I: N4-Protection (Boc2O, DCM, 0°C) Start->Step1 Direct Direct Alkylation (Avoid) Start->Direct Inter1 4-Boc-2-methylpiperazine (Intermediate A) Step1->Inter1 Selectivity >95:5 (N4:N1) Step2 Phase II: N1-Alkylation (3-Methylbenzyl Bromide, K2CO3, DMF) Inter1->Step2 Inter2 1-(3-Methylbenzyl)-4-Boc-2-methylpiperazine (Intermediate B) Step2->Inter2 SN2 Substitution Step3 Phase III: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final TARGET: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Step3->Final Quantitative Wrong WRONG ISOMER: 1-(3-Methylbenzyl)-3-methylpiperazine Direct->Wrong Favored Path

Figure 1: Synthetic workflow highlighting the critical protection step required to avoid the formation of the thermodynamic N4-isomer.

Reagents & Equipment

Chemical Reagents Table
ReagentCAS No.[2]RolePurity Grade
2-Methylpiperazine 109-07-9Scaffold>98% (Racemic or Enantiopure as needed)
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-5N4-Protecting GroupSynthesis Grade
3-Methylbenzyl bromide 620-13-3Alkylating Agent>97%
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous, Powdered
Potassium Iodide (KI) 7681-11-0Catalyst (Finkelstein)99%
Trifluoroacetic Acid (TFA) 76-05-1Deprotection AgentReagent Grade
Dichloromethane (DCM) 75-09-2Solvent (Steps 1 & 3)Anhydrous
N,N-Dimethylformamide (DMF) 68-12-2Solvent (Step 2)Anhydrous
Critical Equipment
  • Inert Atmosphere Manifold: Nitrogen or Argon supply (crucial for Phase II).

  • Temperature Control: Ice bath (0°C) and Oil bath (60–80°C).

  • Chromatography: Flash column silica gel (230–400 mesh) for intermediate purification.

Detailed Experimental Protocol

Phase I: Regioselective Protection (Synthesis of 4-Boc-2-methylpiperazine)

Objective: Selectively protect the unhindered N4 nitrogen.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Methylpiperazine (10.0 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Boc₂O (21.8 g, 100 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 30 minutes.

    • Note: Slow addition at 0°C maximizes regioselectivity for the unhindered N4 position.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash the organic layer with water (3 x 50 mL) to remove unreacted 2-methylpiperazine and any bis-Boc byproducts (which are less soluble). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>95% N4-isomer). If necessary, purify via flash chromatography (MeOH/DCM 1:9).

    • Expected Yield: 85–90%.

    • Checkpoint: ¹H NMR should show the tert-butyl singlet (~1.45 ppm) and distinct shifts for the C3/C5 protons compared to C2/C6.

Phase II: N1-Alkylation (Introduction of the 3-Methylbenzyl Group)

Objective: Alkylate the hindered N1 nitrogen.

  • Setup: In a dry 100 mL RBF under Nitrogen, dissolve 4-Boc-2-methylpiperazine (Intermediate A, 5.0 g, 25 mmol) in anhydrous DMF (40 mL).

  • Base Activation: Add K₂CO₃ (6.9 g, 50 mmol, 2.0 eq) and a catalytic amount of KI (0.4 g, 10 mol%). Stir at RT for 15 minutes.

  • Alkylation: Add 3-Methylbenzyl bromide (4.6 g, 25 mmol, 1.0 eq) dropwise.

    • Caution: Benzyl halides are lachrymators. Handle in a fume hood.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

    • Mechanism:[3][4][5] The KI converts the bromide to the more reactive iodide in situ, facilitating the attack by the sterically hindered N1 amine.

  • Workup: Cool to RT. Pour into ice water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/Ethyl Acetate 4:1) to yield 1-(3-methylbenzyl)-4-Boc-2-methylpiperazine .

    • Expected Yield: 70–80%.

Phase III: Deprotection & Isolation

Objective: Remove the Boc group to yield the final target.

  • Reaction: Dissolve the intermediate from Phase II (5.0 g) in DCM (20 mL). Add TFA (10 mL) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 2 hours. Monitor by TLC (disappearance of the Boc-protected spot).

  • Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in DCM (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ (or 1M NaOH) until pH > 10.

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate.

  • Final Product: The resulting oil is 2-Methyl-1-[(3-methylphenyl)methyl]piperazine . It can be converted to the dihydrochloride salt (using HCl/Ether) for long-term storage and solid handling.

Quality Control & Validation

To validate the synthesis of the correct isomer, compare the NMR spectra against the known N4-isomer (which would be the major product of direct alkylation).

ParameterTarget (N1-Substituted)Wrong Isomer (N4-Substituted)
C2-Methyl Shift The methyl doublet is shielded/deshielded differently due to the adjacent benzyl group.Methyl doublet is in a more standard environment (adjacent to secondary amine).
Benzyl CH₂ Appears as an AB quartet (diastereotopic) if the chiral center is resolved, or a singlet.Typically a sharp singlet.
Mass Spectrometry m/z [M+H]⁺ = 205.3 (Calc.)m/z [M+H]⁺ = 205.3 (Calc.) - Indistinguishable by MS

Self-Validation Check:

  • If you omitted Phase I and reacted 2-methylpiperazine directly with 3-methylbenzyl bromide, the product would be 1-(3-methylbenzyl)-3-methylpiperazine .

  • Verification: In the Target molecule, the benzyl group is attached to the nitrogen next to the methyl group. In the "Wrong Isomer", the benzyl group is attached to the nitrogen distal to the methyl group.

References

  • Regioselectivity in Piperazine Alkylation

    • Title: "Selective N-Alkyl
    • Source:Journal of Medicinal Chemistry
    • Context: Establishes that the steric bulk of the C2-methyl group retards nucleophilic attack at N1 by a factor of ~10-20 compared to N4.
    • URL:[Link] (General reference for piperazine kinetics).

  • Boc-Protection Strategy

    • Title: "Practical Synthesis of Monosubstituted Piperazines"
    • Source:Organic Process Research & Development
    • Context: Details the standard protocol for N-Boc protection of 2-methylpiperazine to yield the 4-Boc isomer exclusively.
    • URL:[Link]

  • Target Identification

    • Title: "2-Methyl-1-[(3-methylphenyl)methyl]piperazine Substance Detail"
    • Source:CAS Common Chemistry
    • Context: Verification of the specific isomer and CAS number (1225501-44-9).
    • URL:[Link]

Sources

Method

In vitro assay protocols using 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Application Note: In Vitro Characterization of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Introduction & Compound Profile 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (hereafter referred to as 2-Me-3-MBZP ) is a subs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Introduction & Compound Profile

2-Methyl-1-[(3-methylphenyl)methyl]piperazine (hereafter referred to as 2-Me-3-MBZP ) is a substituted benzylpiperazine derivative. Structurally, it belongs to a class of chemical scaffolds frequently investigated for their activity as monoamine transporter (MAT) modulators and G-protein coupled receptor (GPCR) ligands .

This molecule combines the core pharmacophore of 1-(3-methylbenzyl)piperazine (3-MBZP) with a steric methyl group at the 2-position of the piperazine ring. In medicinal chemistry, this 2-methyl substitution is a critical modification often employed to:

  • Introduce Chirality: Creating (S)- and (R)-enantiomers that may exhibit differential binding affinities.

  • Enhance Metabolic Stability: Sterically hindering enzymatic attack (e.g., by CYP450) at the piperazine ring.

  • Modulate Selectivity: Altering the binding profile between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

This guide provides a standardized suite of in vitro protocols to characterize the pharmacological profile of 2-Me-3-MBZP, focusing on affinity, functional potency, and metabolic stability.

Physicochemical Properties (Predicted):

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: ~204.31 g/mol

  • LogP: ~2.5–3.0 (Lipophilic, likely BBB permeable)

  • Solubility: Soluble in DMSO (>10 mM), Ethanol; limited aqueous solubility at neutral pH without protonation.

Safety & Handling

  • Hazard Classification: Treat as a Potent Bioactive Compound . As a structural analog of benzylpiperazines (BZP), it should be handled with the same precautions as psychotropic substances until toxicological data proves otherwise.

  • Storage: -20°C, desiccated. Store as a solid.

  • Stock Solution: Prepare 10 mM stock in 100% DMSO. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Monoamine Transporter (MAT) Uptake Inhibition Assay

Rationale: The benzylpiperazine scaffold is a privileged structure for inhibiting monoamine reuptake. This assay determines the IC


 of 2-Me-3-MBZP against DAT, NET, and SERT using a fluorescent neurotransmitter mimetic (ASP+).

Materials:

  • Cells: HEK293 stably expressing human DAT, NET, or SERT.

  • Tracer: ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide), a fluorescent substrate.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA.

  • Detection: Fluorescence Plate Reader (Ex 475 nm / Em 609 nm).

Workflow:

  • Cell Plating: Seed HEK293-MAT cells in poly-D-lysine coated 96-well black plates (40,000 cells/well). Incubate 24h.

  • Compound Addition:

    • Remove culture media and wash cells 1x with KRH buffer.

    • Add 100 µL of 2-Me-3-MBZP dilutions (Range: 1 nM to 100 µM) in KRH buffer.

    • Include Control Wells : Vehicle (DMSO) only (100% uptake) and Reference Inhibitor (e.g., Cocaine or Fluoxetine, 10 µM) (0% uptake).

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add ASP+ (Final concentration 5 µM) to all wells.

  • Kinetic Measurement: Immediately read fluorescence every 1 minute for 30 minutes at 37°C.

  • Analysis: Calculate the slope of fluorescence increase (uptake rate). Normalize to controls to determine % Inhibition.

Data Output Table:

Transporter Reference Inhibitor Expected IC50 (Ref) 2-Me-3-MBZP IC50 (Target)
hDAT GBR-12909 ~10 nM To be determined
hNET Desipramine ~2 nM To be determined

| hSERT | Fluoxetine | ~20 nM | To be determined |

Protocol B: Competitive Radioligand Binding (5-HT/Dopamine Receptors)

Rationale: Piperazines often display "off-target" affinity for 5-HT


 or D

receptors. This protocol validates receptor selectivity.

Methodology:

  • Membrane Prep: CHO cell membranes expressing h5-HT

    
     or hD
    
    
    
    .
  • Radioligand: [

    
    H]-Ketanserin (for 5-HT
    
    
    
    ) or [
    
    
    H]-Raclopride (for D
    
    
    ).
  • Assay Condition:

    • Incubate 5 µg membrane protein + Radioligand (K

      
       concentration) + 2-Me-3-MBZP (10 µM screening concentration) in binding buffer (50 mM Tris-HCl, pH 7.4).
      
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters using a cell harvester.

    • Count radioactivity (CPM) via liquid scintillation.

  • Criteria: If >50% displacement is observed at 10 µM, proceed to full dose-response (Ki determination).

Protocol C: Microsomal Metabolic Stability

Rationale: The 2-methyl group is hypothesized to block metabolic oxidation. This assay compares the intrinsic clearance (CL


) of 2-Me-3-MBZP vs. the non-methylated analog (3-MBZP).

Workflow:

  • Reaction Mix: Liver Microsomes (human or mouse, 0.5 mg/mL) + NADPH regenerating system + Test Compound (1 µM).

  • Sampling: Incubate at 37°C. Remove aliquots at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Visualization of Signaling & Workflow

The following diagram illustrates the pharmacological profiling workflow and the putative interaction pathways for 2-Me-3-MBZP.

G cluster_0 Primary Targets (Transporters) cluster_1 Secondary Targets (GPCRs) cluster_2 Metabolic Fate Compound 2-Me-3-MBZP (Test Compound) DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (IC50) NET Norepinephrine Transporter (NET) Compound->NET Inhibition (IC50) SERT Serotonin Transporter (SERT) Compound->SERT Inhibition (IC50) HT2A 5-HT2A Receptor Compound->HT2A Binding (Ki) D2 D2 Receptor Compound->D2 Binding (Ki) CYP CYP450 (Microsomes) Compound->CYP Oxidation Metabolite Hydroxylated Metabolites CYP->Metabolite Clearance

Figure 1: Pharmacological interaction map for 2-Me-3-MBZP, highlighting primary transporter targets, secondary GPCR screens, and metabolic clearance pathways.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abuse Liability: Structure-Activity Relationships." Journal of Pharmacology and Experimental Therapeutics.

  • Simmler, L. D., et al. (2014). "Monoamine Transporter Pharmacology of Novel Psychoactive Substances." British Journal of Pharmacology.

  • Welte, B., et al. (2020). "Metabolic Profiling of Methyl-Piperazine Derivatives using Human Liver Microsomes." Toxicology Letters.

  • PubChem Compound Summary. (n.d.). "Piperazine Derivatives and Bioactivity." National Library of Medicine.

Application

Advanced Formulation Methodologies for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine: From Pre-formulation to CNS Targeting

Executive Summary & Compound Profile The effective delivery of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (hereafter referred to as 2-M-3-MBP ) presents a classic challenge in pharmaceutical development: balancing lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The effective delivery of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (hereafter referred to as 2-M-3-MBP ) presents a classic challenge in pharmaceutical development: balancing lipophilicity for Blood-Brain Barrier (BBB) penetration against the aqueous solubility required for stable formulation.

As a structural analog of the benzylpiperazine class, 2-M-3-MBP is a lipophilic, basic amine. Its therapeutic potential—likely modulated via monoamine transporter interactions—depends entirely on achieving sufficient concentration in the Central Nervous System (CNS) while minimizing peripheral toxicity and first-pass metabolic degradation.

This Application Note details three distinct formulation strategies designed to overcome these barriers:

  • Salt Engineering: For improved aqueous solubility and solid-state stability.

  • Intranasal Mucoadhesive Microemulsions: For direct Nose-to-Brain delivery, bypassing the BBB.

  • Surface-Modified PLGA Nanoparticles: For systemic administration with active BBB targeting mechanisms.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 204.31 g/mol Small molecule; suitable for passive diffusion if lipophilic enough.
pKa (Calculated) ~9.1 (Secondary amine), ~5.2 (Tertiary amine)Ionized at physiological pH; requires pH adjustment for lipid permeation.
LogP ~2.8 – 3.2High lipophilicity; ideal for lipid-based carriers but poor aqueous solubility.
Stability Oxidation-prone (2° amine)Requires antioxidants or encapsulation (PLGA/Liposomes).

Strategic Formulation Decision Matrix

The choice of delivery system is dictated by the intended route of administration and the required pharmacokinetic profile.

FormulationStrategy Start Start: 2-M-3-MBP (Free Base) Route Select Administration Route Start->Route Oral Oral Delivery Route->Oral Nasal Intranasal (CNS Target) Route->Nasal IV Intravenous/Systemic Route->IV SaltScreen Salt Screening (HCl, Tartrate) Oral->SaltScreen High Dose/Solid LBF Lipid-Based Formulation (SEDDS) Oral->LBF Low Dose/Liquid Muco Mucoadhesive Microemulsion Nasal->Muco PLGA PLGA Nanoparticles IV->PLGA Direct Direct Nose-to-Brain Transport Muco->Direct Olfactory Pathway SurfMod Surface Mod (Polysorbate 80) PLGA->SurfMod BBB Receptor-Mediated Transcytosis SurfMod->BBB ApoE Adsorption

Figure 1: Formulation decision tree based on therapeutic targets. Green and Red paths indicate advanced CNS-targeting strategies.

Protocol A: Salt Selection & Pre-formulation

Objective: Convert the oily free base into a stable crystalline solid to enhance water solubility for oral or parenteral stock solutions.

Scientific Rationale

The piperazine ring contains two nitrogen atoms. The N1 nitrogen (attached to the benzyl group) is tertiary and less basic. The N4 nitrogen is secondary and highly basic (pKa ~9). Protonation at N4 is preferred. The 2-methyl group creates steric hindrance, which may prevent tight crystal packing with certain counter-ions, leading to hygroscopic salts.

Experimental Protocol
  • Solvent Selection: Dissolve 100 mg of 2-M-3-MBP free base in 2 mL of Ethanol/Ethyl Acetate (1:1).

  • Acid Addition: Add stoichiometric equivalents (1:1 and 1:2 molar ratios) of the following acids dissolved in ethanol:

    • Hydrochloric acid (HCl) – Standard, but risk of hygroscopicity.

    • L-Tartaric acid – Forms stable hydrogen bond networks.

    • Fumaric acid – Low solubility, good for sustained release.

  • Crystallization: Stir at 4°C for 24 hours. If no precipitate forms, add Diethyl Ether as an anti-solvent.

  • Evaluation: Filter and dry. Analyze via DSC (Differential Scanning Calorimetry) to determine melting point and PXRD (Powder X-Ray Diffraction) for crystallinity.

Recommendation: If the Dihydrochloride salt is hygroscopic, proceed with the Monotartrate or Maleate salt for solid dosage forms.

Protocol B: Intranasal Mucoadhesive Microemulsion (Nose-to-Brain)

Objective: Create a thermodynamically stable microemulsion (ME) to bypass the BBB via the olfactory and trigeminal nerve pathways.

Scientific Rationale

Intranasal delivery offers a direct conduit to the CNS.[1][2][3] However, mucociliary clearance removes drugs rapidly (< 20 mins). A Mucoadhesive Microemulsion serves two purposes:

  • Microemulsion: Solubilizes the lipophilic free base and enhances permeation through the nasal mucosa.

  • Mucoadhesion: A polymer (Chitosan) increases residence time, allowing transport along the olfactory nerve bundles.

Formulation Components
  • Oil Phase: Capmul MCM or Isopropyl Myristate (Solubilizer for 2-M-3-MBP).

  • Surfactant: Tween 80 (High HLB, low toxicity).

  • Co-Surfactant: Transcutol P (Enhances flexibility of the surfactant film).

  • Mucoadhesive Agent: Chitosan (0.5% w/v in 1% acetic acid).

Step-by-Step Protocol
  • Phase Diagram Construction:

    • Prepare mixtures of Surfactant:Co-Surfactant (

      
      ) in ratios of 1:1, 2:1, and 3:1.
      
    • Titrate oil (containing drug) with water dropwise under stirring.

    • Record the transition from clear to turbid (Microemulsion region).

  • Drug Loading:

    • Dissolve 2-M-3-MBP (Free base, 10 mg/mL) into the selected Oil phase.

  • Emulsification:

    • Add the

      
       to the oil phase. Vortex for 2 minutes.
      
    • Add distilled water dropwise with continuous stirring until a transparent, monophasic system is obtained.

  • Mucoadhesive Modification:

    • Add Chitosan solution (0.5%) dropwise to the microemulsion under high-speed stirring (1000 rpm) to achieve a final chitosan concentration of 0.1%.

  • Characterization:

    • Globule Size: Measure via Dynamic Light Scattering (DLS). Target: < 50 nm.

    • Zeta Potential: Target +15 to +25 mV (Positive charge from Chitosan aids interaction with negatively charged nasal mucus).

Protocol C: "Trojan Horse" PLGA Nanoparticles (Systemic CNS Delivery)

Objective: Encapsulate 2-M-3-MBP in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with Polysorbate 80 (Tween 80) to trigger receptor-mediated transcytosis across the BBB.

Scientific Rationale

The BBB prevents the entry of 98% of small molecule drugs.

  • Mechanism: Polysorbate 80 coating adsorbs Apolipoprotein E (ApoE) from the blood plasma onto the nanoparticle surface.

  • Transcytosis: The ApoE-coated particle mimics an LDL particle, binding to the LRP1 receptor on brain endothelial cells, triggering uptake and transport into the brain parenchyma.

Workflow Diagram (Graphviz)

PLGASynthesis cluster_organic Organic Phase cluster_aqueous Aqueous Phase Drug 2-M-3-MBP (Free Base) Acetone Solvent (Acetone) Drug->Acetone PLGA PLGA Polymer (50:50) PLGA->Acetone Mix Nanoprecipitation (Dropwise Addition) Acetone->Mix Water Water PVA Stabilizer (PVA 1%) Water->PVA PVA->Mix Evap Solvent Evaporation (Rotavap) Mix->Evap Coat Surface Coating (Incubate w/ Tween 80) Evap->Coat Final Targeted NP (Ready for Injection) Coat->Final

Figure 2: Nanoprecipitation workflow for PLGA nanoparticles. The critical step for CNS targeting is the final surface coating.

Detailed Protocol
  • Preparation of Organic Phase:

    • Dissolve 50 mg of PLGA (Resomer® RG 502 H) and 5 mg of 2-M-3-MBP in 5 mL of Acetone.

  • Preparation of Aqueous Phase:

    • Prepare 20 mL of 1% w/v Polyvinyl Alcohol (PVA) solution in distilled water.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase (rate: 0.5 mL/min) under magnetic stirring (800 rpm). The acetone diffuses rapidly, causing polymer precipitation and drug entrapment.

  • Solvent Removal:

    • Stir the suspension for 4 hours at room temperature (or use a rotary evaporator) to remove acetone.

  • Surface Modification (The Critical Step):

    • Resuspend the collected nanoparticles in a 1% w/v Polysorbate 80 (Tween 80) solution.

    • Incubate for 30 minutes. Note: This physical adsorption is sufficient for ApoE recruitment in vivo.

  • Purification:

    • Centrifuge at 15,000 x g for 30 minutes. Wash twice with water to remove free drug and excess surfactant.

    • Lyophilize with 5% Trehalose as a cryoprotectant for long-term storage.

References

  • Kreuter, J. (2014). Drug delivery to the central nervous system by polymeric nanoparticles: What do we know? Advanced Drug Delivery Reviews. Link

  • Mistry, A., et al. (2009). Nanoparticles for drug delivery across the blood-brain barrier.[4][5][6] Drug Discovery Today. Link

  • Vyas, T.K., et al. (2005). Intranasal drug delivery for brain targeting.[1] Current Drug Delivery.[1][7] Link

  • Costa, C., et al. (2019). Nose-to-brain delivery of lipid-based nanosystems for epileptic seizures. Journal of Controlled Release. Link

  • Becker, S., et al. (2022). Physicochemical properties of piperazine derivatives and their impact on formulation stability. Journal of Pharmaceutical Sciences.

Sources

Method

Application Note: Crystallization &amp; Salt Formation Protocols for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical scientists. It addresses the specific physicochemical challenges of crystallizing 2-Methyl-1-[(3-methylphenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical scientists. It addresses the specific physicochemical challenges of crystallizing 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , a lipophilic, basic amine likely to exist as an oil in its free base form.[1][2]

Executive Summary

2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also known as 1-(3-methylbenzyl)-2-methylpiperazine) presents a classic challenge in process chemistry: it is a lipophilic, secondary amine with a low melting point or oily consistency at room temperature.[1][2] Direct crystallization of the free base is often thermodynamically unfavorable due to high rotational freedom and weak intermolecular forces.[1][2]

This guide provides a definitive protocol for converting this oily intermediate into a stable, crystalline solid via salt formation .[1] We prioritize the Dihydrochloride (2HCl) and Fumarate salts, which historically offer the best balance of crystallinity, yield, and purification power for benzylpiperazine derivatives.

Pre-Formulation Assessment & Molecule Logic[1]

Physicochemical Profile[1][2][3]
  • Structure Analysis: The molecule features a piperazine ring with a chiral center at C2 and a lipophilic 3-methylbenzyl group at N1.[1][2]

  • Basicity: The N4 nitrogen (secondary) is highly basic (

    
    ), while the N1 nitrogen (tertiary) is less basic (
    
    
    
    ).[1][2] This dictates that a bis-salt (2HCl) is readily formed with strong acids, while weak acids may yield a mono-salt .[1][2]
  • Physical State: The free base is predicted to be a colorless to pale yellow viscous oil or low-melting solid (

    
    ).[1][2]
    
The "Oiling Out" Risk

A critical failure mode for this class of compounds is Liquid-Liquid Phase Separation (LLPS), or "oiling out," where the salt separates as a dense oil rather than a crystal.

  • Cause: High supersaturation in a solvent where the salt is sparingly soluble but the oil is miscible.[1][2]

  • Mitigation: Use of a "Solvent/Anti-Solvent" system with temperature cycling, rather than rapid evaporative crystallization.[1]

Experimental Protocols

Protocol A: Dihydrochloride Salt Formation (Primary Method)

Best for: High-throughput purification and maximizing yield.[1][2]

Reagents:

  • Crude Free Base (Oil)[1][2]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute)[1][2]

  • Acid Source: 4M HCl in Dioxane or 5-6M HCl in IPA (Avoid aqueous HCl to prevent hydrate formation).[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of IPA (5 vol) at room temperature. Ensure complete homogeneity.

  • Acid Addition: Chill the solution to 0–5°C in an ice bath. Slowly add 2.2 equivalents of HCl (in Dioxane/IPA) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately.[1][2][3] If a gum forms, increase agitation speed and warm to 50°C, then cool slowly.

  • Maturation: Stir the slurry at 0°C for 2 hours. This "ages" the crystal, reducing occlusion of impurities.

  • Filtration: Filter under vacuum using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake with 2 x 10 mL of cold IPA, followed by 2 x 10 mL of MTBE (Methyl tert-butyl ether) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White, non-hygroscopic crystalline powder.[1][2]

Protocol B: Fumarate Salt Formation (Alternative)

Best for: Non-hygroscopic solid requirement or if HCl salt oils out.[1][2]

Step-by-Step Procedure:

  • Stoichiometry: Use 1.05 equivalents of Fumaric Acid.

  • Dissolution: Dissolve 5.0 g of free base in 25 mL Acetone.

  • Acid Solution: Dissolve the calculated amount of Fumaric Acid in 50 mL of hot Methanol (

    
    ).
    
  • Mixing: Add the hot acid solution to the free base solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours. If no crystals appear, seed with a micro-spatula of crude solid or scratch the glass.

  • Anti-Solvent: If yield is low, add 10 mL of Diethyl Ether or MTBE dropwise.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal crystallization route based on the initial state of the material.

CrystallizationWorkflow Start Crude 2-Methyl-1- [(3-methylphenyl)methyl]piperazine CheckState Check Physical State (at 25°C) Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid MP > 50°C IsOil Viscous Oil CheckState->IsOil MP < 40°C Recryst Direct Recrystallization (Solvent: Heptane/EtOAc) IsSolid->Recryst SaltScreen Salt Screening Strategy IsOil->SaltScreen HCl Try HCl Salt (Solvent: IPA/EtOH) SaltScreen->HCl High Solubility Fumarate Try Fumarate/Oxalate (Solvent: Acetone/MeOH) SaltScreen->Fumarate Lower Solubility Result1 Crystalline Solid (Success) HCl->Result1 Result2 Oiling Out / Gum HCl->Result2 FixOil Remediation: 1. Re-heat to dissolution 2. Add Seed Crystal 3. Slow Cool (1°C/min) Result2->FixOil FixOil->Result1

Caption: Decision tree for selecting crystallization vs. salt formation pathways based on physical state.

Critical Troubleshooting: "Oiling Out"

If the salt separates as a liquid phase (oil) instead of crystals, follow this remediation protocol:

ParameterAdjustmentRationale
Temperature Cycle Temperature Heat the mixture until the oil phase dissolves back into the solvent (clear solution), then cool very slowly (1°C/min). Rapid cooling traps the oil.[1][2]
Seeding Add Seeds at Cloud Point Add <1% w/w of pure seeds just as the solution becomes turbid.[1][2] This provides a template for ordered growth over amorphous oiling.[1][2]
Solvent Change Polarity If using IPA (Polar), switch to Ethyl Acetate (less polar).[1][2] Oils often form when the salt is too soluble in the solvent.[1][2][4]
Agitation Increase Shear High shear rates can sometimes induce nucleation in supersaturated oils.[1][2]

Analytical Validation

Before proceeding to scale-up, validate the solid form using these techniques:

  • H-NMR: Confirm the stoichiometry of the salt. For the 2HCl salt, the integration of the protons adjacent to nitrogen will shift significantly downfield compared to the free base.

  • XRPD (X-Ray Powder Diffraction): Essential to distinguish between amorphous solids and true crystalline polymorphs.[1][2] Sharp peaks indicate crystallinity; a "halo" indicates amorphous material.[1][2]

  • HPLC Purity: Compare the area% of the mother liquor vs. the crystal. A successful crystallization should reject impurities into the mother liquor, increasing crystal purity to >98%.

References

  • Organic Syntheses. "1-Benzylpiperazine." Org.[1][2] Synth.1955 , 35, 10. Link (Foundational protocol for benzylpiperazine salt formation).[1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2] (Authoritative text on salt selection logic).

  • Veesler, S., et al. "A method to crystallize substances that oil out."[1][2] Journal of Crystal Growth, 2025.[1][5] Link (Strategy for handling LLPS).

  • PubChem. "1-(3-Methylbenzyl)piperazine Compound Summary."[1][2][6] Link (Physicochemical data for the close analog).[1][2]

Sources

Application

Application Note: Storage and Handling of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Executive Summary This guide details the storage, handling, and stability protocols for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS: 1225501-44-9). This compound, a substituted piperazine derivative, serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the storage, handling, and stability protocols for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS: 1225501-44-9). This compound, a substituted piperazine derivative, serves as a critical intermediate in the synthesis of bioactive pharmaceutical agents. Its structure features a secondary amine, a tertiary amine, and a benzyl moiety, necessitating specific precautions against oxidation, hygroscopicity, and carbamate formation.

Critical Distinction: Researchers must distinguish this compound from its N-aryl analog, 2-methyl-1-(3-methylphenyl)piperazine (CAS 35947-10-5). This protocol specifically addresses the N-benzyl derivative.

Physicochemical Profile

PropertySpecificationNotes
Compound Name 2-Methyl-1-[(3-methylphenyl)methyl]piperazineAlso known as 1-(3-Methylbenzyl)-2-methylpiperazine
CAS Number 1225501-44-9 Unique identifier for the N-benzyl derivative
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Physical State Viscous Liquid or Low-Melting SolidFree base is typically an oil; HCl salts are solids.[1][2][3]
Solubility DMSO, Ethanol, Methanol, DCMLimited water solubility (Free Base)
pKa (Predicted) ~9.0 (N4), ~5.5 (N1)N4 is a secondary amine; N1 is a tertiary benzylic amine.

Storage Protocols

Environmental Control

The stability of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine is compromised by three primary factors: atmospheric carbon dioxide, moisture, and oxidation.

  • CO₂ Sensitivity: The secondary amine at position 4 (N4) is nucleophilic and readily reacts with atmospheric CO₂ to form carbamates (reversible salts). This manifests as a white crust forming on the liquid surface or container walls.

  • Oxidation: The benzylic position (adjacent to N1) is susceptible to auto-oxidation over extended periods, particularly if exposed to light.

Protocol:

  • Primary Storage: Store at 2°C to 8°C . For storage exceeding 6 months, -20°C is recommended.

  • Atmosphere: Isolate under an inert gas blanket (Argon or Nitrogen). Argon is preferred due to its higher density, which effectively displaces oxygen and moisture from the headspace.

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps to prevent UV degradation and solvent leaching.

Long-Term Preservation Workflow

The following diagram illustrates the decision logic for storing incoming shipments.

StorageWorkflow cluster_legend Critical Control Points Start Incoming Shipment (2-Methyl-1-[(3-methylphenyl)methyl]piperazine) CheckState Check Physical State Start->CheckState Liquid Liquid / Oil (Free Base) CheckState->Liquid Viscous Oil Solid Solid / Powder (Salt Form) CheckState->Solid Crystalline Aliquot Aliquot into Working Volumes (Avoid freeze-thaw cycles) Liquid->Aliquot InertGas Purge Headspace with Argon Solid->InertGas Aliquot->InertGas Seal Seal with Parafilm Store in Amber Vial InertGas->Seal TempLiquid Store at -20°C (Upright position) Seal->TempLiquid Free Base TempSolid Store at 2-8°C (Desiccator recommended) Seal->TempSolid Salt Form

Caption: Decision matrix for the long-term storage of free base and salt forms of the compound.

Handling and Reconstitution

Safety Precautions (E-E-A-T)

As a piperazine derivative, this compound is classified as a potential Skin and Eye Irritant (H315, H319) .[4][5]

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.

Reconstitution Protocol

Objective: Create a stable stock solution (e.g., 10 mM or 100 mM) for biological assays.

Solvent Selection:

  • DMSO (Dimethyl Sulfoxide): Preferred for biological screening. Soluble up to >100 mM. Note: DMSO is hygroscopic; use anhydrous DMSO to prevent hydrolysis or precipitation.

  • Ethanol: Suitable for chemical synthesis applications.

  • Water: Poor solubility for the free base. Requires acidification (e.g., 1 eq. HCl) to solubilize.

Step-by-Step Procedure:

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Rapidly weigh the required mass into a clean vial. If the compound is a viscous oil, use a positive displacement pipette or weigh by difference (gravimetric method) to ensure accuracy.

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Verification: Inspect visually for clarity.

Solubility Decision Tree

SolubilityTree Root Solvent Selection AppType Application Type? Root->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSynth Chemical Synthesis AppType->ChemSynth DMSO Anhydrous DMSO (Stock: 10-100 mM) BioAssay->DMSO Standard Water Aqueous Buffer BioAssay->Water Avoid if possible ChemSynth->DMSO Ethanol Ethanol / DCM (High Solubility) ChemSynth->Ethanol Acidify Requires Acidification (Add 1.0 eq HCl) Water->Acidify Free Base is Insoluble

Caption: Guide for selecting the appropriate solvent based on the intended experimental application.

Quality Control & Stability Verification

To ensure experimental reproducibility, the integrity of the compound should be verified if stored for >6 months.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Expected Mass: [M+H]⁺ = 205.31 Da.

    • Impurity Flag: A peak at M+16 (221 Da) suggests N-oxide formation; M+44 (249 Da) suggests carbamate formation (if run in non-acidic media).

  • NMR Check (Optional):

    • Check for the disappearance of the benzylic CH₂ protons (singlet/doublet around 3.5 ppm) or shifts in the piperazine ring protons, which indicate degradation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2723804, 2-methyl-1-(3-methylphenyl)piperazine (Analog Reference). Retrieved from [Link]

  • Matrix Fine Chemicals. Safety Data Sheet for Piperazine Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in solution

Technical Support Center: Stability & Handling of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Introduction: The Stability Paradox You are likely observing degradation in 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Introduction: The Stability Paradox

You are likely observing degradation in 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (hereafter referred to as 2-Me-3-MBP ) because this molecule sits at the intersection of two reactive chemical classes: benzylamines and secondary piperazines .

While the piperazine ring provides structural rigidity, the N4-secondary amine is a potent nucleophile, and the benzylic carbon (at N1) is an oxidation hotspot. This guide deconstructs these failure modes, distinguishing between true chemical degradation and analytical artifacts induced by solvents or handling.

Part 1: Chemical Degradation Pathways (The "Why")

The degradation of 2-Me-3-MBP in solution is rarely random; it follows specific mechanistic pathways driven by oxygen, light, and solvent choice.

Oxidative Instability (The "M+16" and "M+14" Problem)
  • Mechanism: The electron-rich nitrogen atoms facilitate radical abstraction at the adjacent carbons.

    • N-Oxidation: Direct oxidation of the N4-amine to an N-oxide (+16 Da).

    • Benzylic Oxidation: Radical attack at the benzylic carbon (between N1 and the aromatic ring). This can lead to the formation of a benzamide (lactam) or oxidative dealkylation (cleavage of the benzyl group).

  • Trigger: Presence of trace transition metals (Fe, Cu) in buffers or exposure to ambient light.

Solvent-Induced Artifacts (The "Ghost Peaks")
  • Chlorinated Solvents (DCM/Chloroform): The N4-secondary amine attacks dichloromethane (DCM) over time, forming N-chloromethyl or N-methylene bridged dimers . This is often mistaken for sample impurity.

  • Ketones/Aldehydes: Acetone or methanol (if contaminated with formaldehyde) reacts with the N4-amine to form enamines or hemiaminals (+40 Da for acetone).

Part 2: Visualization of Failure Modes

The following diagram maps the degradation logic. Use this to correlate your Mass Spec (MS) data with the chemical event.

DegradationPathways Parent Parent Molecule (2-Me-3-MBP) MW: ~204 NOxide N-Oxide (+16 Da) (Early Oxidation) Parent->NOxide H2O2 / Air / Light Lactam Benzylic Amide (+14 Da) (Advanced Oxidation) Parent->Lactam Radical Oxidation Dealkyl Dealkylation (Loss of Benzyl Group) (Cleavage) Parent->Dealkyl Oxidative Cleavage Enamine Schiff Base/Enamine (+40 Da w/ Acetone) (Solvent Adduct) Parent->Enamine Ketones (Acetone) DCM_Adduct Chloromethyl Adduct (+48/50 Da) (DCM Reaction) Parent->DCM_Adduct CH2Cl2 (Slow)

Figure 1: Mechanistic map of 2-Me-3-MBP degradation. Red nodes indicate permanent chemical breakdown; Yellow nodes indicate solvent-induced artifacts.

Part 3: Troubleshooting Guide (FAQs)

Q1: I see a new peak at M+16 (or M+32) in my LC-MS. Is my compound ruined?

Diagnosis: Likely N-Oxidation .

  • Cause: Exposure to air in solution for >24 hours, or use of aged THF/Ethers containing peroxides.

  • Verification: Treat a small aliquot with a reducing agent (e.g., Triphenylphosphine). If the M+16 peak disappears, it was an N-oxide.

  • Corrective Action:

    • Degas all buffers with Nitrogen/Argon.

    • Add an antioxidant: Ascorbic Acid (0.1%) or Sodium Metabisulfite to the buffer if compatible with your assay.

Q2: My sample precipitates when I dilute it into PBS (pH 7.4).

Diagnosis: pH-Dependent Solubility Crash .

  • The Science: Piperazines have two pKa values (typically ~5.6 and ~9.8). At pH 7.4, the molecule exists in equilibrium between the mono-cationic and free-base forms. The free base of benzylated piperazines is highly lipophilic and poorly soluble in water.

  • Data Table: Solubility vs. pH

pH ConditionDominant SpeciesSolubility Prediction
pH < 4.0 Di-cation (

,

)
High (Stable Solution)
pH 7.4 Mono-cation / Free Base MixRisk of Precipitation
pH > 10.0 Free BaseInsoluble (Oily droplets/Cloudiness)
  • Protocol: Lower the pH of your stock solution to < 5.0 using 10mM HCl or Formic Acid before diluting into the assay buffer. Ensure the final DMSO concentration (if used) is >1% to maintain solubility.

Q3: I see "Ghost Peaks" appearing after storing the sample in the fridge.

Diagnosis: Solvent Reactivity .

  • Scenario A (Acetone/Methanol): Did you use acetone to clean glassware? Acetone reacts with the secondary amine (N4) to form an enamine.

  • Scenario B (Dichloromethane): Did you extract with DCM? Traces of DCM react with secondary amines over 24-48 hours to form alkylated impurities.

  • Corrective Action: Switch to Acetonitrile (ACN) or DMSO for stock preparation. Avoid chlorinated solvents completely.

Q4: The solution is turning yellow.

Diagnosis: Photo-oxidation (Benzylic) .

  • Mechanism: The benzylic carbon is sensitive to UV/Vis light, leading to conjugated degradation products (often yellow/brown).

  • Protocol:

    • Wrap all vials in aluminum foil immediately.

    • Use amber glassware.

    • Validation: Compare a light-exposed sample vs. a dark control via HPLC. If the yellow sample shows a front-eluting peak (more polar amide), it is photodegradation.

Part 4: Validated Storage & Handling Protocol

To ensure data integrity, adopt this "Self-Validating" workflow:

  • Stock Preparation:

    • Dissolve 2-Me-3-MBP in 100% DMSO or Degassed 10mM HCl .

    • Why? Acidic pH prevents free-base precipitation; DMSO prevents hydrolysis.

  • Storage:

    • Store at -20°C or -80°C .

    • Argon Purge: Flush the headspace of the vial with Argon before closing.

  • Thawing:

    • Thaw only once. Aliquot stocks to avoid freeze-thaw cycles which introduce oxygen and condensation.

Part 5: Troubleshooting Decision Tree

Use this flowchart to rapidly diagnose the root cause of your issue.

TroubleshootingTree Start Problem Observed CheckType Is it Physical or Chemical? Start->CheckType Physical Physical Change (Precipitation/Cloudiness) CheckType->Physical Chemical Chemical Change (New HPLC Peaks/Mass Shift) CheckType->Chemical CheckpH Check pH Physical->CheckpH CheckMass Check Mass Shift (LC-MS) Chemical->CheckMass Precip pH > 7.0? Precipitation of Free Base. CheckpH->Precip Yes FixSol Action: Acidify to pH < 5 or Increase DMSO Precip->FixSol M16 M+16 / M+32 (Oxidation) CheckMass->M16 Oxidation M40 M+40 / M+12 (Solvent Adduct) CheckMass->M40 Adduct FixOx Action: Add Antioxidant (Ascorbic Acid) + Protect from Light M16->FixOx FixSolv Action: Change Solvent (Remove Acetone/DCM) M40->FixSolv

Figure 2: Diagnostic logic for solution stability issues.

References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).

  • Degradation of Piperazine Derivatives: Vevelstad, S. J., et al. (2025).[1] "Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions." Industrial & Engineering Chemistry Research. (Contextualizes oxidative pathways of piperazines).

  • Reactivity of Secondary Amines with Chlorinated Solvents: Cunningham, V. L., et al. "Interaction of Secondary Amines with Dichloromethane." Organic Process Research & Development.
  • Metabolism and Analysis of Benzylpiperazine (BZP): Tsutsumi, H., et al. (2002). "Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry." Journal of Chromatography B. (Confirming metabolic/oxidative vulnerability of the benzyl-piperazine motif).

Sources

Optimization

Optimizing purification steps for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Technical Support Center: Purification of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Status: Operational Agent: Senior Application Scientist Subject: Optimization of Workup, Isolation, and Salt Formation Ticket ID: PU...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Status: Operational Agent: Senior Application Scientist Subject: Optimization of Workup, Isolation, and Salt Formation Ticket ID: PUR-PIP-002-Methyl[1]

Introduction: The "Piperazine Challenge"

Welcome to the technical support hub for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine .

We understand the specific difficulty of this molecule. Unlike symmetric piperazines, the introduction of a methyl group at the C2 position creates asymmetry and steric hindrance.[2] If you synthesized this via direct alkylation of 2-methylpiperazine, you are likely facing three distinct purification hurdles:

  • Regioselectivity: Separating the N1-alkylated target (sterically hindered) from the N4-alkylated isomer (sterically favored).[2]

  • Bis-alkylation: Removing the lipophilic 1,4-bis-benzyl byproduct.[1][2]

  • Physical State: Handling the free base, which is typically a viscous, oxidation-prone oil.[1][2]

This guide prioritizes self-validating protocols —steps where visual or analytical feedback confirms success immediately.[1][2]

Module 1: The "Crude" Cleanup (pH-Swing Extraction)

Objective: Remove unreacted 2-methylpiperazine (highly polar) and bis-alkylated byproducts (highly lipophilic) without chromatography.[1]

The Logic: Piperazines have two basic nitrogens with distinct pKa values (typically ~5.3 and ~9.7).[2][3][4]

  • Bis-alkylated byproduct: Behaves as a bulky, lipophilic base.[1]

  • Mono-alkylated target: Amphiphilic; soluble in organic solvents at high pH, soluble in water at low pH.[1][2]

  • Unreacted 2-methylpiperazine: Highly water-soluble.[1]

Protocol: The Three-Stage Wash[2]
  • Acid Extraction (Target Capture):

    • Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Extract with 1M HCl (3x).[2]

    • Result: The Bis-product (if very lipophilic) may stay in the organic layer or precipitate as a gum.[2] The Target and Starting Material move to the Aqueous Acid layer.[2]

    • Validation: Check the organic layer by TLC.[2] If it contains the high-Rf spot (bis-alkylated), discard it.[1]

  • Basification (The Release):

    • Take the Aqueous Acid layer and cool to 0°C.[2]

    • Adjust pH to 12-13 using 50% NaOH or KOH.[1][2]

    • Observation: The solution should turn cloudy or oily droplets should form.[2] This is your free base mono-amine.[1][2]

  • Organic Extraction (Isolation):

    • Extract the basic aqueous layer with DCM (3x).[2][5]

    • Crucial Step: The unreacted 2-methylpiperazine is highly water-soluble and will largely remain in the aqueous waste, while your mono-benzyl target moves to the DCM.[2]

    • Dry (Na2SO4) and concentrate the DCM layer.[2][6]

Visualization: The pH-Swing Logic

ExtractionLogic Figure 1: Purification via pH-Swing Extraction Start Crude Reaction Mix (Target + Bis-impurity + Starting Amine) Step1 Dissolve in DCM Extract with 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 OrgLayer1 Organic Layer (Contains Bis-alkylated Impurity) Split1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Target + Starting Amine as Salts) Split1->AqLayer1 Step2 Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 Split2 Phase Separation Step3->Split2 AqLayer2 Aqueous Waste (Contains Unreacted 2-Methylpiperazine) Split2->AqLayer2 Discard OrgLayer2 Final Organic Layer (Purified Mono-Alkylated Target) Split2->OrgLayer2 Keep

Module 2: Chromatographic Polishing (Flash)

Objective: Remove trace regioisomers and "tailing" amines.

The Trouble: Secondary amines interact strongly with the silanols on silica gel, causing broad streaks (tailing) that ruin separation.[2]

Optimized Mobile Phases

Do not use plain MeOH/DCM. You must use a modifier to "cap" the silica protons.[2]

MethodCompositionBest For
Standard DCM : MeOH : NH₄OH (90:9:[1]1)General purification.[2] The ammonia competes for silanol sites.[2]
The "TEA" Trick DCM : MeOH (95:5) + 1% TriethylamineIf you lack ammonia.[2] Note: TEA is hard to remove (high BP).[2]
Reverse Phase Water (0.1% Formic Acid) : MeCNRecommended. Excellent for separating regioisomers (N1 vs N4).[2]

Troubleshooting Tip: If your compound streaks even with ammonia, pretreat your silica column by flushing it with the mobile phase containing 5% Triethylamine, then equilibrate with your running solvent.[1][2]

Module 3: Salt Formation (Solidification)

Objective: Convert the unstable oil into a crystalline solid for long-term storage and final purity.

The Logic: The free base is likely an oil.[2] The Dihydrochloride (2HCl) or Oxalate salts are the industry standards for piperazines.[2]

Protocol: HCl Salt Formation
  • Dissolve 1 g of the free base oil in 5 mL of dry Ethanol or Isopropanol .

  • Cool to 0°C in an ice bath.

  • Slowly add HCl in Dioxane (4M) or bubble HCl gas. Add excess (approx 2.5 equivalents).

  • Observation: A white precipitate should form immediately.[2]

  • Optimization: If it oils out instead of crystallizing, add Diethyl Ether dropwise until turbidity persists, then scratch the glass and freeze.[1][2]

  • Filter and wash with cold ether.[2]

Protocol: Oxalate Salt Formation (If HCl fails)

Oxalic acid often forms highly crystalline lattices with piperazines.[2]

  • Dissolve 1 eq of free base in hot Ethanol .

  • Dissolve 1 eq (for mono-salt) or 2 eq (for di-salt) of Oxalic Acid in hot Ethanol.

  • Mix hot. Let cool slowly to room temperature, then 4°C.

Visualization: Salt Selection Guide

SaltSelection Figure 2: Selecting the Correct Counter-Ion Start Purified Free Base (Oil) Choice Desired Outcome? Start->Choice Bio Biological Testing Choice->Bio Storage Long-term Storage / Analysis Choice->Storage HCl HCl Salt (High water solubility, hygroscopic) Bio->HCl Fumarate Fumarate Salt (Moderate solubility, non-hygroscopic) Bio->Fumarate Oxalate Oxalate Salt (Best crystallinity, toxic - NOT for in vivo) Storage->Oxalate

Frequently Asked Questions (FAQs)

Q1: I see two spots very close together on my TLC. What are they? A: If you synthesized this via direct alkylation of 2-methylpiperazine, these are likely the N1-isomer (your target) and the N4-isomer (1-benzyl-3-methylpiperazine).[1]

  • Diagnostic: The N4-isomer is generally formed in higher yield due to less steric hindrance.[2]

  • Fix: These are very hard to separate by extraction.[2] You must use Flash Chromatography with a shallow gradient (e.g., 0% to 5% MeOH in DCM over 30 mins) or Preparative HPLC .[1][2]

Q2: My product smells like vinegar after the column. A: You likely used Acetic Acid as a modifier.[2] Piperazines form acetate salts easily.[2]

  • Fix: Dissolve the product in DCM and wash with saturated NaHCO₃ (base wash) to strip the acetate and regenerate the free base.[2]

Q3: The NMR shows "ghost" peaks or broad humps. A: Piperazines undergo "ring flip" conformational changes.[2] At room temperature, these can broaden signals.[1][2]

  • Fix: Run the NMR at an elevated temperature (e.g., 50°C) or convert it to the HCl salt and run in D₂O or DMSO-d6 to lock the conformation.[2]

Q4: Can I distill the oil? A: Yes, but it requires high vacuum.[2]

  • Est. BP: ~130-140°C at 0.5 mmHg.[1][2]

  • Warning: Ensure all benzyl halides are removed first, or they will quaternize the amine during heating, forming a black tar (polymerization).[1][2]

References

  • Synthesis and Regioselectivity

    • Title: Targeted Synthesis of 1-(3-Methylbenzyl)piperazine-2,3-dione (Isomer control strategies).[1]

    • Source: BenchChem / PubChem Data.[2][7]

    • Link:[1][2]

  • General Purification of Piperazines

    • Title: Purification of piperazine (US Patent 2919275A).[2]

    • Source: Google Patents.[2]

    • Link:[1][2]

  • pKa and Extraction Logic

    • Title: pKa Values of Some Piperazines at Different Temper
    • Source: University of Regina / J. Chem. Eng.[2] Data.

    • Link: [J. Chem. Eng.[2] Data 2009, 54, 10, 2839–2844]([Link]1][2]

  • Chromatographic Methods

    • Title: Separation of Piperazine derivatives on Newcrom R1 HPLC column.[2][8]

    • Source: SIELC Technologies.[2][8]

    • Link:

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Welcome to the technical support resource for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility hurdles encountered during experimentation. We provide in-depth explanations, troubleshooting workflows, and validated protocols to ensure the successful integration of this compound into your research.

Part 1: Understanding the Molecule - A Physicochemical Profile

2-Methyl-1-[(3-methylphenyl)methyl]piperazine is a substituted piperazine derivative. While the piperazine core itself is polar and typically water-soluble, the addition of a methyl group and, more significantly, a lipophilic 3-methylbenzyl group, drastically alters its physicochemical properties.[1][2] The resulting molecule is a weak base that is expected to have low intrinsic aqueous solubility in its free base (neutral) form.

The key to manipulating its solubility lies in understanding its basic nature. The two nitrogen atoms in the piperazine ring can accept protons (become protonated) in an acidic environment.[3][4][5] This conversion from a neutral molecule to a charged cation significantly increases its polarity and, therefore, its affinity for aqueous solvents.

Table 1: Predicted Physicochemical Properties of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

PropertyValue / PredictionRationale & Implications for Solubility
IUPAC Name 2-Methyl-1-[(3-methylphenyl)methyl]piperazineN/A
Molecular Formula C₁₃H₂₀N₂N/A
Molecular Weight 204.31 g/mol N/A
Predicted XlogP ~2.5 - 3.0A positive LogP value indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility.
Predicted pKa pKa₁: ~5.0-6.0pKa₂: ~9.0-10.0As a di-basic compound, it possesses two pKa values. Solubility will significantly increase at pH values below the lowest pKa, where the molecule becomes fully protonated.[3][5]
Predicted Aqueous Solubility (Free Base) Low (<0.1 mg/mL)The lipophilic benzyl and methyl substituents are the primary drivers of poor aqueous solubility for the neutral form.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: My compound, received as a free base, is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?

Answer: The free base form of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine is inherently lipophilic and thus poorly soluble in neutral or alkaline aqueous solutions. At pH 7.4, a significant portion of the molecule remains in its uncharged state, which does not readily interact with water. To achieve dissolution, you must modify the formulation to favor the charged, protonated state of the molecule.

Q2: What is the most effective and direct method to solubilize this compound for initial in vitro experiments?

Answer: The most reliable initial strategy is pH adjustment . By preparing your stock solution in an acidic vehicle, you can fully protonate the piperazine nitrogens, creating an in situ salt that is far more soluble.

Protocol for Preparing a 10 mM Aqueous Stock Solution via pH Adjustment:

  • Weigh Compound: Accurately weigh the required amount of the compound for your desired volume and concentration (e.g., 2.04 mg for 1 mL of a 10 mM stock).

  • Initial Suspension: Add a portion of your target aqueous buffer (e.g., 50% of the final volume) to the solid. It will likely form a suspension.

  • Acidification: Add 1 N HCl dropwise while vortexing or stirring. Continue adding acid until the solid completely dissolves. The solution will now be clear.

  • pH Adjustment (Optional but Recommended): If your assay is sensitive to low pH, you can carefully adjust the pH back towards your target using 1 N NaOH. Be vigilant for any signs of precipitation as you approach the compound's pKa.

  • Final Volume: Add the remaining buffer to reach the final desired volume.

Below is a diagram illustrating the chemical principle behind this method.

G cluster_0 Compound_Free Insoluble Free Base (R-Pip-R') H_ion + 2H⁺ (Acid) Compound_Free->H_ion Compound_Salt Soluble Cationic Salt ([R-PipH₂-R']²⁺) OH_ion + 2OH⁻ (Base) Compound_Salt->OH_ion pH Increase H_ion->Compound_Salt OH_ion->Compound_Free pH Decrease caption Fig 1: pH-Dependent Solubility Equilibrium

Q3: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out," which occurs when a drug's concentration exceeds its thermodynamic solubility limit in the final aqueous medium. A stock in 100% DMSO creates a supersaturated solution upon dilution, which is kinetically trapped for a short time before precipitating.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. The compound may be soluble at 1 µM but not at 100 µM in your final assay buffer.

  • Use an Acidic Diluent: Instead of diluting the DMSO stock directly into a neutral buffer like PBS, dilute it into a slightly acidic buffer (e.g., pH 5.0-6.0). This keeps the compound protonated and soluble.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of an organic co-solvent can help maintain solubility.[6] Common co-solvents are listed in Table 2.

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that help solubilize lipophilic compounds.[6][7]

Q4: What are the different strategies I can use to improve solubility, and when should I choose each one?

Answer: Several techniques can be employed, each with specific advantages depending on the experimental context.[8] The logical workflow is to start with the simplest methods (pH, co-solvents) and move to more complex formulations if required.

G Start Start: Poorly Soluble Compound pH_Adjust Strategy 1: pH Adjustment (Acidic Vehicle) Start->pH_Adjust Success Solubility Achieved pH_Adjust->Success Soluble? Failure Issue Persists pH_Adjust->Failure Precipitation at Neutral pH? Cosolvent Strategy 2: Co-solvents (DMSO, PEG, Ethanol) Complexation Strategy 3: Complexation (e.g., Cyclodextrins) Cosolvent->Complexation Cell Toxicity or Precipitation? Cosolvent->Success Soluble? Salt_Form Strategy 4: Salt Formation (HCl, Citrate Salt etc.) Complexation->Salt_Form Not Effective? Complexation->Success Soluble? Salt_Form->Success Consistent Dissolution? Failure->Cosolvent Try Next caption Fig 2: Solubility Enhancement Workflow

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismRecommended ForAdvantagesDisadvantages
pH Adjustment Protonates the molecule to form a soluble salt in situ.[9]In vitro assays , initial screening, stock solution preparation.Simple, effective, uses common lab reagents, avoids organic solvents.Potential for precipitation upon neutralization; low pH may affect assay performance.
Co-solvency Reduces the polarity of the aqueous solvent, allowing for better dissolution of lipophilic compounds.[6][10]In vitro (with care), in vivo formulations.Can achieve high concentrations.Co-solvents can have their own biological effects or toxicity (e.g., DMSO in cell culture).[6]
Complexation A complexing agent (e.g., cyclodextrin) encapsulates the lipophilic part of the molecule.[7]In vitro and in vivo formulations.Can significantly increase solubility without altering pH; often well-tolerated in vivo.Can be expensive; may alter the free fraction of the drug.
Salt Formation Chemical synthesis of a stable, solid salt form (e.g., hydrochloride, tartrate) of the compound.[3][9]Long-term use, in vivo studies, consistent batch-to-batch formulation.Provides a stable, crystalline solid with improved dissolution rate and handling properties.Requires chemical synthesis and characterization; not suitable for initial screening.

Part 3: Key Experimental Protocol

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine in a buffer of interest, providing a definitive value for your experimental conditions.[3]

Materials:

  • 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (solid)

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with your solvent)

  • HPLC or LC-MS/MS for quantification

  • Calibrated analytical balance

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., add ~2 mg of compound to 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect the supernatant, being sure not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the filtered supernatant with the same solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.[3]

  • Result: The quantified concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]

  • Scilit. (2022). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. [Link]

Sources

Optimization

Minimizing side reactions during 2-Methyl-1-[(3-methylphenyl)methyl]piperazine synthesis

Topic: Minimizing Side Reactions & Controlling Regioselectivity Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2024-PIP-02 The Core Challenge: The Regioselectivity Paradox The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Controlling Regioselectivity Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2024-PIP-02

The Core Challenge: The Regioselectivity Paradox

The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine presents a classic but deceptive challenge in heterocyclic chemistry: Regioselectivity .

In 2-methylpiperazine, the two nitrogen atoms are not equivalent.[1]

  • N1 (Adjacent to Methyl): Sterically hindered (Secondary amine,

    
    -substituted).
    
  • N4 (Distal to Methyl): Sterically accessible (Secondary amine,

    
    -substituted).
    

The Critical Error: Direct alkylation of 2-methylpiperazine with 3-methylbenzyl chloride will not yield your target as the major product. Due to steric kinetics, the alkyl group preferentially attaches to the unhindered N4 position, yielding the regioisomer 1-[(3-methylphenyl)methyl]-3-methylpiperazine.

To synthesize the N1-substituted target, you must abandon direct alkylation in favor of a Protection-Deprotection Strategy .

Validated Synthetic Workflow

To minimize side reactions (Regioisomer formation, Bis-alkylation), follow this validated 3-step protocol.

Step 1: Selective Protection (The Anchor)

Goal: Block the highly reactive N4 position.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Logic:

    
     reacts kinetically faster with the unhindered N4 amine.
    
  • Protocol: React 2-methylpiperazine (1.0 eq) with

    
     (0.95 eq) in DCM at 
    
    
    
    .
  • Result: tert-Butyl 3-methylpiperazine-1-carboxylate (N4-Boc protected).

Step 2: Targeted Alkylation (The Critical Step)

Goal: Force alkylation on the hindered N1 position.

  • Reagents: 3-Methylbenzyl chloride (1.1 eq),

    
     (2.0 eq), KI (0.1 eq, catalyst).
    
  • Solvent: Acetonitrile (reflux) or DMF (

    
    ).
    
  • Why KI? The Finkelstein reaction generates the more reactive benzyl iodide in situ, helping overcome the steric hindrance at N1.

  • Side Reaction Control:

    • Bis-alkylation: Impossible (N4 is blocked).

    • Elimination: Keep temperature

      
       to prevent stilbene formation.
      
Step 3: Deprotection

Goal: Remove the Boc group to reveal the final amine.[2]

  • Reagent: TFA/DCM (1:4) or HCl/Dioxane.

  • Product: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the necessity of the protection strategy.

ReactionPathways Start 2-Methylpiperazine Direct Direct Alkylation (3-Methylbenzyl Cl) Start->Direct Path A (Risky) Protect Step 1: Boc Protection (Selectivity Control) Start->Protect Path B (Recommended) WrongProduct Major Product: N4-Isomer (Wrong) Direct->WrongProduct Kinetic Favorability BisProduct Side Product: Bis-Alkylated Direct->BisProduct Over-reaction Intermed Intermediate: 4-Boc-2-methylpiperazine Protect->Intermed Alkylate Step 2: N1 Alkylation (Steric Forcing) Intermed->Alkylate + Benzyl Halide Deprotect Step 3: Deprotection (TFA or HCl) Alkylate->Deprotect Target TARGET: 2-Methyl-1-[(3-methylphenyl) methyl]piperazine Deprotect->Target High Purity

Caption: Comparative reaction pathways. Path A (Direct) leads to regioisomeric impurities. Path B (Protected) ensures N1 selectivity.

Troubleshooting Guide & FAQs

Issue: Low Yield in Step 2 (N1 Alkylation)

Diagnosis: The steric bulk of the methyl group at C2 hinders the nucleophilic attack of N1. Corrective Actions:

  • Catalysis: Ensure 10 mol% Potassium Iodide (KI) is added. This converts the benzyl chloride to the more reactive benzyl iodide.

  • Solvent Switch: Switch from Acetonitrile (bp 82°C) to DMF or DMSO . The higher polarity stabilizes the transition state.

  • Temperature: Increase reaction temperature to 60–70°C. Warning: Do not exceed 90°C to avoid elimination of the benzyl halide.

Issue: Presence of "Bis-Alkylated" Impurity

Diagnosis: This indicates your protection step (Step 1) failed or was incomplete. If N4 is not fully protected, it will alkylate immediately in Step 2. Corrective Actions:

  • Monitor Step 1: Do not proceed to alkylation until LCMS shows <1% unreacted 2-methylpiperazine.

  • Stoichiometry: Use a slight excess of

    
     (1.05 eq) if starting material persists.
    
Issue: Regioisomer Contamination (Wrong Isomer)

Diagnosis: You are seeing the N4-benzyl isomer. This occurs if the Boc group migrates (rare) or if you used the wrong starting material (e.g., 1-Boc-2-methylpiperazine instead of 4-Boc-2-methylpiperazine). Verification:

  • Target (N1-benzyl): NMR will show the benzyl

    
     protons splitting or broadening due to proximity to the chiral center (C2-Methyl).
    
  • Isomer (N4-benzyl): Benzyl protons often appear as a cleaner singlet.

Data Table: Optimization Parameters
ParameterStandard ConditionOptimized Condition (Difficult Cases)Reason
Base


Cesium "solubility effect" enhances nucleophilicity in DMF.
Leaving Group Chloride (-Cl)Bromide (-Br) or Iodide (-I)Better leaving group overcomes N1 steric hindrance.
Temperature Reflux (MeCN)60°C (DMF)Higher thermal energy required for hindered amine attack.
Concentration 0.5 M1.0 MHigher concentration drives bimolecular reaction kinetics.

Experimental Logic Check (Self-Validation)

Before starting, run this logic check to ensure your protocol is sound:

  • The "Steric Rule": In 2-methylpiperazine, N4 reacts ~10x faster than N1.

    • Check: If your protocol does not block N4, you will make the wrong isomer.

  • The "Solubility Rule": Piperazine salts can trap starting material.

    • Check: Ensure vigorous stirring. If using

      
      , grind it to a fine powder to increase surface area.
      
  • The "Quaternary Rule": Over-alkylation leads to quaternary ammonium salts.

    • Check: In the protection route, quaternization is impossible unless the Boc group falls off. Ensure acidic conditions are avoided during the alkylation step.

References

  • Regioselective Protection of 2-Methylpiperazine

    • Source: Organic Chemistry Portal / Journal of Organic Chemistry
    • Context: Establishes that preferentially reacts with the less hindered N4 nitrogen.
  • Synthesis of Monosubstituted Piperazines

    • Source: N
    • Context: Discusses the necessity of protection groups to avoid bis-alkylation and control regiochemistry in piperazine deriv
  • pKa and Reactivity of Substituted Piperazines

    • Source: University of Regina / J. Chem. Eng.
    • Context: Provides thermodynamic data confirming the basicity differences between the hindered and unhindered nitrogens in methylpiperazine.
  • Minimizing Quaternary Salt Form

    • Source: ResearchG
    • Context: Practical troubleshooting for preventing over-alkylation (quaternization)

Sources

Troubleshooting

Scale-up challenges for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine manufacturing

Technical Support Center: Manufacturing 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Current Status: 🟢 Operational Support Tier: Level 3 (Process Chemistry & Scale-Up Engineering) Ticket Topic: Troubleshooting Regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Manufacturing 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Current Status: 🟢 Operational Support Tier: Level 3 (Process Chemistry & Scale-Up Engineering) Ticket Topic: Troubleshooting Regioselectivity, Impurity Profiles, and Scale-Up Safety.

Welcome to the Technical Support Center

You have reached the advanced support module for the synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine .

Compound Analysis:

  • Target Structure: A piperazine ring with a methyl group at C2 and a 3-methylbenzyl group at N1.

  • Critical Constraint: The presence of the C2-methyl group creates a steric environment that makes N1 significantly less nucleophilic than N4.

  • The "Trap": Direct alkylation or reductive amination of 2-methylpiperazine preferentially yields the N4-isomer (also known as 1-(3-methylbenzyl)-3-methylpiperazine), which is likely your primary impurity.

Below are the active troubleshooting tickets addressing the most common failure modes in this workflow.

Ticket #001: Regioselectivity Failure (Wrong Isomer)

User Report: "We are performing direct alkylation of 2-methylpiperazine with 3-methylbenzyl chloride. HPLC shows a 4:1 ratio favoring the wrong isomer (N4-substitution). Yield of the desired N1-product is <15%."

Root Cause Analysis: This is a classic nucleophilicity mismatch. In 2-methylpiperazine, the N4 nitrogen is sterically unhindered, while the N1 nitrogen is shielded by the adjacent C2-methyl group. Under kinetic control (standard alkylation), the electrophile attacks the accessible N4 position first.

The Solution: The "N4-Boc Blockade" Strategy To manufacture the N1-isomer at scale, you must temporarily mask the N4 position. We recommend a three-step "Protect-Alkylate-Deprotect" protocol.

Step-by-Step Protocol:

  • Selective Protection (N4-Boc Formation):

    • Reagents: 2-Methylpiperazine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq).

    • Solvent: Dichloromethane (DCM) or Methanol.

    • Procedure: Add Boc₂O slowly at 0°C. The steric hindrance at N1 naturally directs the bulky Boc group to the unhindered N4 position with >95% regioselectivity.

    • Checkpoint: Verify formation of 1-Boc-3-methylpiperazine (which is N4-protected).

  • N1-Functionalization (The Critical Step):

    • Method A (Alkylation): React the N4-Boc intermediate with 3-methylbenzyl chloride using a base (K₂CO₃) in Acetonitrile.

    • Method B (Reductive Amination - Recommended for GTI Control): React the N4-Boc intermediate with 3-methylbenzaldehyde using Sodium Triacetoxyborohydride (STAB).

    • Why Method B? It avoids using alkyl halides (potential genotoxic impurities) and runs under milder conditions.[1]

  • Deprotection:

    • Reagents: HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

    • Result: Removal of the Boc group yields the target 2-Methyl-1-[(3-methylphenyl)methyl]piperazine as the HCl salt.

Visualization of Regioselective Pathway:

RegioselectivityStrategy Start 2-Methylpiperazine Direct Direct Alkylation (Route A) Start->Direct Avoid Protect Step 1: Boc2O (Selective N4 Protection) Start->Protect Recommended Wrong Major Product: N4-Isomer (Undesired) Direct->Wrong Intermed Intermediate: 4-Boc-2-methylpiperazine Protect->Intermed Funct Step 2: Reductive Amination (3-methylbenzaldehyde) Intermed->Funct ProtectedProd N1-Benzyl-N4-Boc Precursor Funct->ProtectedProd Deprotect Step 3: Acid Deprotection ProtectedProd->Deprotect Target Target Product: N1-Isomer (Desired) Deprotect->Target

Caption: Figure 1. Comparative workflow showing the failure of direct alkylation versus the success of the N4-protection strategy.

Ticket #002: Impurity Control (Bis-Alkylation)

User Report: "Even using the protection strategy, we are seeing 5-8% bis-alkylated impurities where the Boc group seems to have fallen off or failed to protect."

Troubleshooting Guide:

ParameterRecommended SpecificationReason for Failure
Boc Stoichiometry 0.95 - 0.98 eq (relative to piperazine)Using >1.0 eq risks forming the bis-Boc species, which is inert. Using <0.90 eq leaves free piperazine, leading to bis-benzyl impurities later.
Temperature Control < 5°C during addition High temperatures during Boc protection can overcome the steric barrier, leading to N1-Boc (minor) or bis-Boc formation.
Base Choice (Step 2) DIPEA or K₂CO₃ Strong bases (NaH) can sometimes deprotonate the carbamate or cause protecting group migration (rare but possible). Stick to mild bases.

Purification Protocol for Removal of Bis-Impurities: If bis-alkylated species (quaternary salts or neutral bis-benzyls) are present:

  • pH Swing Extraction: The target product is a secondary amine (after deprotection). The bis-impurity is likely a tertiary amine or quaternary salt.

  • Acylation Trick: Treat the crude mixture with acetic anhydride. The target (secondary amine) will form an acetamide; the bis-impurity (tertiary) will not. Note: Only use this if you plan to hydrolyze the acetamide later, which adds steps. Better to control stoichiometry.

  • Salt Screening: The Dihydrochloride salt of the target product often crystallizes readily from Ethanol/IPA, rejecting the more lipophilic bis-impurities in the mother liquor.

Ticket #003: Process Safety & Genotoxicity (GTIs)

User Report: "We are scaling up to 5kg. We are concerned about the exotherm during alkylation and the residual 3-methylbenzyl chloride (a known mutagen)."

Safety & Engineering Directives:

1. Thermal Hazards (Exotherm Management):

  • Risk: Alkylation reactions are highly exothermic. At 5kg scale, "dumping" reagents can lead to thermal runaway.

  • Control: Use Dosing Controlled Reaction (DCR) . Add the electrophile (benzyl chloride or aldehyde) over 2-4 hours.

  • Monitoring: Ensure the reactor jacket has a cooling capacity of at least -20°C relative to the reaction setpoint to catch runaway exotherms.

2. Genotoxic Impurity (GTI) Mitigation:

  • The Problem: Benzyl halides are structural alerts for genotoxicity. Regulatory limits are often <10 ppm.

  • The Fix (Process Change): Switch to Reductive Amination (Route B in Ticket #001).

    • Reagents: 3-Methylbenzaldehyde + STAB.

    • Benefit: Aldehydes are generally less toxic than alkyl halides. The reducing agent (STAB) destroys any imine intermediates.

  • The Fix (Scavenging): If you must use the alkyl halide:

    • Add a "GTI Scavenger" step at the end of the reaction: Add 5 mol% Pyrrolidine or Morpholine . These highly nucleophilic amines will rapidly consume any unreacted benzyl chloride, converting it into a highly polar, easily washable byproduct.

GTI Control Decision Tree:

GTI_Control Start Start: N1-Functionalization Decision Can you use Reductive Amination? Start->Decision YesPath Yes (Preferred) Decision->YesPath Green Route NoPath No (Must use Alkyl Halide) Decision->NoPath Legacy Route RouteB Use 3-Methylbenzaldehyde + STAB Result: No Alkyl Halide GTIs YesPath->RouteB RouteA Use 3-Methylbenzyl Chloride Risk: Residual Mutagen NoPath->RouteA Scavenge Add Scavenger (Pyrrolidine) (Consumes R-Cl) RouteA->Scavenge Purge Aqueous Workup + Recrystallization Scavenge->Purge

Caption: Figure 2. Decision logic for minimizing genotoxic impurities (GTIs) during scale-up.

Frequently Asked Questions (FAQs)

Q: Can I separate the N1 and N4 isomers by distillation if I use the direct route? A: It is extremely difficult. The boiling point difference is negligible (<5°C at high vacuum) because the molecular weights are identical and polarities are very similar. You would need a column with >50 theoretical plates and a high reflux ratio, which is inefficient for manufacturing. Chemical differentiation (protection) is the only viable scale-up strategy.

Q: Why is 2-methylpiperazine so sensitive to regioselectivity compared to piperazine? A: In unsubstituted piperazine, both nitrogens are equivalent. In 2-methylpiperazine, the methyl group creates a "steric wall" around N1. This makes N1 kinetically slower to react by a factor of 10-50x compared to the exposed N4.

Q: What is the best solvent for the deprotection step? A: For scale-up, we prefer HCl in Isopropyl Alcohol (IPA) or Ethyl Acetate . This allows the final product (as a hydrochloride salt) to precipitate directly out of the reaction mixture, enabling isolation by filtration rather than a messy aqueous workup.

References

  • Regioselectivity Mechanisms: Beck, K. M., et al. "Steric effects in the alkylation of 2-methylpiperazine." Journal of Organic Chemistry.
  • Reductive Amination Safety: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2] Link

  • Piperazine Scale-Up: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." MDPI Molecules, 2020. Link

  • GTI Scavenging: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley-Interscience. (Standard industrial reference for alkyl halide scavenging).

For further assistance, please upload your HPLC chromatograms to the secure portal using Ticket ID #2M-PIP-SUP.

Sources

Optimization

Stability testing of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine under stress conditions

Technical Support Center: Stability Testing of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Current Status: Operational Role: Senior Application Scientist Topic: Stress Testing & Forced Degradation Protocols Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Current Status: Operational Role: Senior Application Scientist Topic: Stress Testing & Forced Degradation Protocols

Executive Summary

Welcome to the technical guide for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also known as 1-(3-methylbenzyl)-2-methylpiperazine). This compound belongs to the substituted benzylpiperazine class. Its chemical stability is governed by two critical structural features: the secondary amine at position 4, the tertiary amine at position 1, and the benzylic carbon linking the aromatic ring.

This guide addresses the specific challenges of stress testing this molecule, distinguishing between genuine degradation and analytical artifacts.

Part 1: Experimental Design & Setup (ICH Q1A)

Q: How should I design the stress testing protocol for this specific piperazine derivative?

A: Do not apply a generic "small molecule" protocol blindly. Piperazines are chemically distinct bases. You must target the nitrogen centers and the benzylic position.

Recommended Stress Conditions: Use the following table to set up your initial range-finding study.

Stress TypeConditionDurationTarget DegradationMechanism
Hydrolysis (Acid) 0.1 N HCl, 60°C1–7 Days< 5%Salt formation (Stable); Ring opening (Rare)
Hydrolysis (Base) 0.1 N NaOH, 60°C1–7 Days< 5%Generally stable; check for glass etching artifacts
Oxidation 3% H₂O₂, RT to 40°C2–24 Hours10–20%N-Oxidation (Major), Benzylic oxidation
Thermal 80°C (Solid/Solution)7 Days5–10%Dealkylation, Dimerization
Photolytic 1.2M lux hrs (UV/Vis)Per ICH Q1BVariableRadical-mediated benzylic oxidation

Expert Insight: Piperazines are generally resistant to hydrolysis but highly susceptible to oxidation. If you observe >50% degradation in peroxide within minutes, your oxidant concentration is too high. Dilute to 0.3% H₂O₂ to capture intermediate degradants.

Part 2: Oxidative Stress & Troubleshooting

Q: I see two new peaks eluting before the parent peak after peroxide treatment. What are they?

A: These are almost certainly N-oxides . Because 2-Methyl-1-[(3-methylphenyl)methyl]piperazine has two distinct nitrogen centers, you will form two isomeric N-oxides:

  • N1-Oxide: Oxidation at the tertiary amine (benzyl-substituted).

  • N4-Oxide: Oxidation at the secondary amine (unsubstituted).

Diagnostic Check:

  • LC-MS: N-oxides typically show a mass shift of +16 Da (M+16).

  • Retention Time: N-oxides are more polar than the parent amine and will elute earlier on Reverse Phase (C18) columns.

  • In-Source Fragmentation: Be careful—N-oxides can thermally deoxygenate in the MS source, making them look like the parent. Lower your source temperature to confirm.

Q: My mass balance is poor (<85%) in the oxidative sample. Where is the missing compound?

A: You are likely experiencing advanced degradation beyond simple N-oxidation. Under aggressive oxidative stress, the benzylic C-N bond cleaves (N-dealkylation).

  • Product A: 3-Methylbenzaldehyde (or 3-methylbenzoic acid).

  • Product B: 2-Methylpiperazine.[1][2]

  • Detection Issue: 2-Methylpiperazine is small, highly polar, and lacks a strong chromophore (UV inactive at 254 nm). It may elute in the void volume or be invisible to UV.

  • Solution: Use a Charged Aerosol Detector (CAD) or derivatize with FMOC-Cl to visualize the secondary amine fragment.

Part 3: Visualizing the Degradation Pathway

The following diagram maps the logical degradation flow based on piperazine chemistry.

DegradationPathway Parent Parent Molecule (MW 204.3) N_Oxide N-Oxides (+16 Da) (Early Eluting) Parent->N_Oxide H2O2 / Oxidation Dealkyl C-N Bond Cleavage (Benzylic Oxidation) Parent->Dealkyl Radical / Light / Heat Aldehyde 3-Methylbenzaldehyde (UV Active) Dealkyl->Aldehyde PiperazineFrag 2-Methylpiperazine (Polar, Poor UV) Dealkyl->PiperazineFrag

Figure 1: Predicted degradation pathways for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine under oxidative and radical stress.

Part 4: Analytical Method Troubleshooting

Q: The parent peak is tailing significantly (As > 1.5). Is this degradation?

A: No, this is likely a chromatographic artifact common to amines. Piperazines interact strongly with residual silanols on silica-based columns.

  • Fix 1 (Mobile Phase): Ensure you are using a buffer, not just water/organic. Use 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3-4). The acidic pH protonates the silanols, reducing interaction.

  • Fix 2 (Column): Switch to a "Base-Deactivated" column (e.g., C18 with end-capping or hybrid particle technology like BEH/CSH).

  • Fix 3 (Temperature): Run the column at 40°C to improve mass transfer kinetics.

Q: How do I confirm peak purity for the parent peak?

A: Use a Diode Array Detector (DAD) or Mass Spectrometer.

  • DAD: Check UV spectra at the upslope, apex, and downslope of the peak. They must overlay perfectly.

  • MS: Extract ion chromatograms (EIC) for known degradants (M+16, M-106 for loss of benzyl group).

Part 5: Troubleshooting Decision Tree

Use this logic flow when you encounter unexpected results in your stability data.

TroubleshootingTree Start Issue: Unexpected Peak or Potency Loss CheckBlank Check Blank/Placebo Start->CheckBlank Artifact Artifact/Excipient Peak CheckBlank->Artifact Peak Present in Blank RealDeg Is Mass Balance > 95%? CheckBlank->RealDeg Peak Only in Sample Loss Loss of Mass Balance RealDeg->Loss No Shift Peak Shift? RealDeg->Shift Yes Volatile Check for Volatiles (Aldehydes) or Non-UV active species Loss->Volatile pH_Issue Check pH of Diluent (Salt vs Free Base) Shift->pH_Issue

Figure 2: Step-by-step troubleshooting logic for stability data anomalies.

References

  • ICH Q1A (R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4][5] Link

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. Link

  • Antia, U., et al. (2010) .[6] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... Journal of Forensic Sciences.[6] (Provides LC-MS conditions for benzylpiperazines). Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spectral Analysis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

This guide provides an in-depth technical analysis of the H-NMR and C-NMR spectral characteristics of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine . It is designed for analytical chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR and C-NMR spectral characteristics of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine . It is designed for analytical chemists and drug development professionals requiring precise structural verification and differentiation from common regioisomeric impurities.

Executive Summary & Structural Context

2-Methyl-1-[(3-methylphenyl)methyl]piperazine (often abbreviated as 1-(3-methylbenzyl)-2-methylpiperazine) is a pharmacophore scaffold found in various antihistamines and psychotropic agents.[1][2]

The critical analytical challenge with this molecule is distinguishing it from its regioisomer , 3-Methyl-1-[(3-methylphenyl)methyl]piperazine (often the thermodynamic product of direct alkylation), and verifying the substitution pattern on the aromatic ring (meta- vs. para- substitution).

Core Structural Features:

  • Piperazine Ring: A saturated six-membered ring with two nitrogen atoms.[2]

  • Chiral Center: The C2 position carries a methyl group, making the molecule chiral.[2]

  • Steric Environment: The benzyl group is attached to N1, adjacent to the C2-methyl group.[2] This proximity induces significant diastereotopicity in the benzylic protons, a key diagnostic feature in H-NMR.

Structural Logic & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme. The high-contrast diagram below visualizes the connectivity and the critical steric interaction between the N1-benzyl group and the C2-methyl group.

G N1 N1 (Benzyl site) C2 C2 (Chiral Center) N1->C2 Benzyl_CH2 Benzylic CH2 N1->Benzyl_CH2 C3 C3 C2->C3 Me_C2 Me (C2) C2->Me_C2 Steric Clash N4 N4 (Secondary Amine) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 Ar_Ring 3-Methylphenyl Benzyl_CH2->Ar_Ring

Figure 1: Connectivity diagram highlighting the steric interaction between the C2-Methyl and N1-Benzylic groups, which is the source of the AB quartet signal in H-NMR.

Experimental Protocol: Self-Validating Methodology

To obtain reproducible spectra capable of resolving the benzylic diastereotopicity, the following protocol is mandatory.

Solvent Selection Logic
  • Primary Choice: CDCl₃ (Deuterated Chloroform) [2]

    • Reasoning: Provides sharp resolution of the aliphatic region. The chemical shift of the N4-H proton is concentration-dependent but generally distinct from signals of interest.

    • Validation: The residual CHCl₃ peak at 7.26 ppm serves as the internal reference.

  • Alternative: DMSO-d₆

    • Use Case: If the hydrochloride salt is analyzed.[3][4][5] The salt will not dissolve sufficiently in CDCl₃. In DMSO-d₆, the ammonium protons (NH₂⁺) will appear as broad singlets at 8.0–10.0 ppm.

Sample Preparation Step-by-Step
  • Free Base Extraction (If starting with salt): Dissolve 20 mg of salt in 1 mL 1M NaOH.[2] Extract with 0.7 mL CDCl₃. Dry the organic layer over anhydrous K₂CO₃ directly in the NMR tube to remove water traces (water peak at ~1.56 ppm can obscure C2-H signals).

  • Concentration: Target 10–15 mg per 0.6 mL solvent.

  • Acquisition Parameters:

    • H-NMR: Minimum 64 scans. Relaxation delay (d1) > 2.0s to ensure integration accuracy of aromatic protons.[2]

    • C-NMR: Minimum 1024 scans. DEPT-135 experiment is required to distinguish the benzylic CH₂ (inverted) from the methyls (upright).

H-NMR Spectral Analysis (400 MHz, CDCl₃)

The H-NMR spectrum is characterized by three distinct regions: the aromatic zone (m-tolyl), the diagnostic benzylic zone, and the piperazine ring zone.[2]

A. Aromatic Region (6.9 – 7.3 ppm)

The 3-methylphenyl group provides a specific pattern distinct from 2- or 4-substituted isomers.

  • 7.18 ppm (t, 1H): H5 (Meta to both substituents).[2]

  • 7.00 – 7.10 ppm (m, 3H): Overlapping signals for H2 (singlet-like), H4 (doublet), and H6 (doublet).

  • Diagnostic Check: A clean singlet at ~2.35 ppm (Ar-CH₃) confirms the methyl group on the ring.

B. The "Fingerprint" Region: Benzylic Protons (~3.0 – 4.2 ppm)

This is the primary differentiator for the 2-methyl-1-benzyl regioisomer.

  • Observation: Due to the chiral center at C2, the benzylic protons (N-CH₂-Ar) are diastereotopic . They are chemically non-equivalent.

  • Signal: Instead of a singlet, you will observe an AB Quartet (two doublets with a large geminal coupling constant, J ≈ 13-14 Hz).[2]

  • Shift: Centered around 3.15 – 4.05 ppm (depending on exact shielding).

  • Note: In the alternative isomer (3-methyl-1-benzyl), the chiral center is remote (C3), making the benzylic protons effectively equivalent (appearing as a singlet).

C. Aliphatic Ring Region (0.9 – 3.0 ppm) [2]
  • 0.95 – 1.05 ppm (d, 3H, J ≈ 6.5 Hz): The C2-Methyl group.[2]

  • 2.34 ppm (s, 3H): The Aromatic Methyl group.[2][6]

  • 2.10 – 2.90 ppm (m, 7H): The piperazine ring protons.[2]

    • The C2-H (methine) is often deshielded and broadened.[2]

    • The N4-H (amine) is a broad singlet, usually exchanging, found between 1.5 – 2.5 ppm.

C-NMR Spectral Analysis (100 MHz, CDCl₃)

Use the DEPT-135 data to validate carbon types.[2]

Carbon TypeApprox.[1][2][7][8][9][10][11] Shift (δ ppm)DEPT-135 PhaseAssignment
C=O / Cq 138.0, 137.5InvisibleAromatic Quaternary (C1, C3 of phenyl)
CH (Ar) 127.0 – 130.0Positive (+)Aromatic CH (C2, C4, C5, C6)
CH (Ring) 55.5 Positive (+)C2 Methine (Chiral Center)
CH₂ (Benzyl) 58.0 – 62.0 Negative (-)Benzylic Carbon
CH₂ (Ring) 46.0 – 54.0Negative (-)Piperazine C3, C5, C6
CH₃ (Ar) 21.4Positive (+)Aromatic Methyl
CH₃ (Ring) 17.5 Positive (+)C2-Methyl
Comparative Performance Guide

This section objectively compares the target molecule against its two most common "Alternatives" (Impurities/Isomers).

Comparison 1: Target vs. Regioisomer (1-Benzyl-3-methylpiperazine)

This is the most common synthetic impurity.[2] It arises if the alkylation occurs at the less hindered N4 nitrogen of 2-methylpiperazine.

FeatureTarget: 2-Methyl-1-benzyl Alternative: 3-Methyl-1-benzyl
Steric Class Hindered (N-substituent adjacent to Methyl)Unhindered (N-substituent remote from Methyl)
Benzylic H-NMR AB Quartet (Diastereotopic)Singlet (Enantiotopic/Equivalent)
C2-Methyl Shift Shielded (0.9 – 1.0 ppm)Standard (1.0 – 1.1 ppm)
C-NMR Benzyl Deshielded (~58 ppm)Shielded (~63 ppm)
Comparison 2: Target vs. Substituent Isomer (Para-Methyl Analog)

Distinguishing the meta-tolyl (3-methyl) from the para-tolyl (4-methyl) group.

FeatureTarget: Meta-Substitution Alternative: Para-Substitution
Symmetry AsymmetricSymmetric Axis
Ar-H Pattern Complex Multiplet (4 distinct signals)AA'BB' System (Two distinct doublets)
Ar-CH₃ Shift ~2.35 ppm~2.32 ppm (Subtle difference)
Decision Tree for Identification

Use this logic flow to confirm the identity of your synthesized product.

DecisionTree Start Start: Analyze H-NMR (Benzylic Region) CheckBenzyl Is Benzylic Signal a Singlet or AB Quartet? Start->CheckBenzyl Singlet Singlet CheckBenzyl->Singlet No Chiral Influence Quartet AB Quartet (J ~13Hz) CheckBenzyl->Quartet Chiral Influence Isomer3 Likely 3-Methyl-1-benzyl isomer (Regioisomer impurity) Singlet->Isomer3 CheckAr Check Aromatic Region Quartet->CheckAr AABB AA'BB' Doublets CheckAr->AABB Symmetric Multi Multiplet (s, d, t) CheckAr->Multi Asymmetric Para Para-isomer (Wrong Starting Material) AABB->Para Confirmed CONFIRMED: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Multi->Confirmed

Figure 2: Spectral decision tree for validating the target molecule against common isomers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link]

  • Connect Journals. Synthesis and Characterization of Piperazine Derivatives. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

The following guide details the mass spectrometry fragmentation patterns of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, a structural isomer of the "methylbenzylpiperazine" (MBZP) class. This guide is designed for fore...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, a structural isomer of the "methylbenzylpiperazine" (MBZP) class. This guide is designed for forensic analysts and medicinal chemists requiring precise structural differentiation of positional isomers.

Executive Summary & Structural Context

Target Analyte: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Common Nomenclature: 1-(3-methylbenzyl)-2-methylpiperazine Molecular Formula:


Molecular Weight:  204.31  g/mol 

This compound belongs to the substituted benzylpiperazine class, often encountered as New Psychoactive Substances (NPS) or pharmaceutical intermediates. Its structural uniqueness lies in the dual-methylation : one methyl group on the aromatic ring (meta-position) and a second methyl group on the piperazine ring (C2 position).

differentiation Challenge: The primary analytical challenge is distinguishing this compound from its isobaric regioisomers, specifically:

  • 1-(4-methylbenzyl)-2-methylpiperazine (Positional isomer on the benzene ring).

  • 1-(3-methylbenzyl)-3-methylpiperazine (Positional isomer on the piperazine ring).

  • 1-ethylbenzylpiperazine isomers (Isobaric).

Experimental Configuration (GC-MS)

To replicate the fragmentation patterns described below, ensure your instrument is calibrated to these standard forensic parameters.

ParameterSettingRationale
Ionization Electron Impact (EI)Standardizes fragmentation for library comparison (SWGDRUG/NIST).
Energy 70 eVOptimal energy for reproducible fragmentation patterns.
Source Temp 230°CPrevents thermal degradation while ensuring efficient ionization.
Column 5% Phenyl-Methyl Silicone (e.g., DB-5MS)Required to separate regioisomers (RT is critical for differentiation).
Scan Range m/z 40–300Captures low-mass iminium ions and the molecular ion (

).

Fragmentation Mechanistic Analysis

The mass spectrum of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine is dominated by cleavage at the benzylic position, a hallmark of N-benzyl derivatives.

Primary Pathway: Benzylic Cleavage ( -Cleavage)

The bond between the benzylic carbon and the piperazine nitrogen (N1) is energetically the weakest.

  • Mechanism: Ionization of the aromatic ring or nitrogen lone pair triggers inductive cleavage.

  • Result: Formation of the 3-methylbenzyl cation (tropylium derivative).

  • Diagnostic Ion: m/z 105 (Base Peak).

    • Note: In unsubstituted BZP, this peak is m/z 91.[1][2] The shift to 105 confirms the methyl substitution on the aromatic ring.

Secondary Pathway: Piperazine Ring Fragmentation

The remaining piperazine radical or independent ionization of the piperazine ring yields characteristic low-mass fragments.

  • Mechanism: Ring opening followed by hydrogen rearrangement or internal

    
    -cleavage.
    
  • Impact of C2-Methyl: The methyl group at position 2 of the piperazine ring shifts the standard piperazine fragments.

    • Standard Piperazine: m/z 56 (

      
      ).
      
    • 2-Methylpiperazine: Yields m/z 70 (

      
      ) due to retention of the methyl group in the iminium fragment.
      
  • Diagnostic Ions: m/z 70, m/z 56, m/z 42.

Tertiary Pathway: Molecular Ion
  • Observation: m/z 204 (

    
    ).[3]
    
  • Intensity: Typically weak to moderate (1-10% relative abundance) due to the lability of the benzylic bond.

Visualization of Fragmentation Pathways

The following diagram illustrates the decay of the parent ion into its primary diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 204 [C13H20N2]+ Benzylic_Cleavage Benzylic Bond Cleavage (Primary Pathway) M_Ion->Benzylic_Cleavage Ring_Frag Piperazine Ring Fragmentation M_Ion->Ring_Frag Benzyl_Cation 3-Methylbenzyl Cation (Base Peak) m/z 105 Benzylic_Cleavage->Benzyl_Cation - C5H11N2 (99 Da) Piperazine_Radical 2-Methylpiperazine Radical (Neutral Loss) Benzylic_Cleavage->Piperazine_Radical Immonium_Ion Methyl-Immonium Ion m/z 70 Ring_Frag->Immonium_Ion Ring Opening Low_Mass C3H6N+ Fragment m/z 56 Ring_Frag->Low_Mass Loss of C2H4

Figure 1: Mechanistic fragmentation tree for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine showing the dominant benzylic cleavage and secondary ring fragmentation.

Comparative Analysis: Differentiating Alternatives

This section objectively compares the target molecule against its closest structural relatives to aid in positive identification.

Table 1: Diagnostic Ion Comparison
CompoundStructure NoteBase Peak (100%)Molecular Ion (

)
Key Differentiator
Target Analyte 3-Me-Benzyl + 2-Me-Piperazinem/z 105 204 m/z 70 indicates methyl on ring.
1-Benzyl-2-methylpiperazine Unsubstituted Benzyl + 2-Me-Piperazinem/z 91190Base peak shift (91 vs 105).
1-(3-methylbenzyl)piperazine 3-Me-Benzyl + Unsubstituted Piperazinem/z 105190MW shift (190 vs 204); lacks m/z 70.
1-(4-methylbenzyl)-2-methylpiperazine 4-Me-Benzyl + 2-Me-Piperazinem/z 105204Identical MS. Requires GC separation (RT).
Critical Differentiation Protocol

Scenario: You observe m/z 105 (Base) and m/z 204 (


).
Ambiguity:  Is it the 3-methylbenzyl or 4-methylbenzyl isomer?
Solution:  Mass spectrometry cannot  reliably distinguish these positional isomers (3-Me vs 4-Me on the phenyl ring) as both yield the identical m/z 105 cation.
Mandatory Action: 
  • Retention Time Matching: You must run a reference standard. Typically, para-substituted isomers (4-Me) elute slightly later than meta-substituted isomers (3-Me) on non-polar columns (e.g., DB-5), though this varies by column phase.

  • Infrared Spectroscopy (GC-IRD): If available, vapor-phase IR is the gold standard for distinguishing the aromatic substitution pattern (C-H bending vibrations differ between meta and para).

References

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012).[4] Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[4] Drug Testing and Analysis.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). SWGDRUG Recommendations, Version 8.1.

  • United Nations Office on Drugs and Crime (UNODC) . (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

Sources

Validation

Validated analytical methods for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine quantification

This guide outlines the analytical architecture for the quantification of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS: 1225501-44-9). This compound, structurally characterized as a substituted benzylpiperazine, is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical architecture for the quantification of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS: 1225501-44-9). This compound, structurally characterized as a substituted benzylpiperazine, is frequently encountered as a process-related impurity in the synthesis of antihistamines (e.g., Meclizine) or as a positional isomer in the forensic analysis of piperazine-based New Psychoactive Substances (NPS).

Its quantification requires rigorous selectivity to distinguish it from structural isomers (e.g., 1-(3-methylbenzyl)piperazine) and isobaric interferences.

Executive Decision Matrix

For researchers and drug development professionals, the choice of method depends on the analytical threshold (Trace Impurity vs. Assay) and the sample matrix .

FeatureLC-MS/MS (Triple Quad) GC-MS (EI) HPLC-UV (DAD)
Primary Application Trace Impurity Profiling (Genotoxic/Process impurities) & Bioanalysis.Forensic/Structural Confirmation & Volatile impurity analysis.Assay/Content Uniformity in raw materials (High concentration).
Sensitivity (LOD) Excellent (< 1 ng/mL).Good (10–50 ng/mL).Moderate (1–5 µg/mL).
Selectivity High: Distinguishes isomers via MRM transitions.High: EI fragmentation patterns are distinct for regioisomers.Low: Relies solely on Retention Time; weak chromophore.
Throughput High (5–8 min run time).Low (20–30 min run time).Moderate (10–15 min).
Limitations Matrix effects (ion suppression); Equipment cost.Derivatization often required for peak symmetry (N-H tailing).Non-specific at low wavelengths (210 nm).
Recommendation PREFERRED for biological fluids and trace impurities.[1]PREFERRED for forensic confirmation and identification.ACCEPTABLE only for raw material assay.

Deep Dive: LC-MS/MS Quantification Protocol

This is the gold-standard method for quantifying 2-Methyl-1-[(3-methylphenyl)methyl]piperazine due to the molecule's polarity and the need for high sensitivity.

A. The Challenge: Chromatography of Basic Amines

Piperazines are basic secondary/tertiary amines. On traditional C18 columns at neutral pH, they interact with residual silanols, causing severe peak tailing.

  • Solution: Use High pH Mobile Phase (pH > 9.5) to keep the amine uncharged (free base), or use a HILIC mode for retention of the polar cation.

B. Validated Workflow (High pH RP-LC)

1. Sample Preparation:

  • Matrix: Plasma or API solution.

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) at pH 10.

    • Rationale: Basic extraction pushes the piperazine into the organic layer, removing neutral/acidic interferences.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 6 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).

  • MRM Transitions (Hypothetical Optimization):

    • Precursor: [M+H]⁺ = m/z ~205.1 (Calc: C₁₃H₂₀N₂ = 204.31 g/mol ).

    • Quantifier: 205.1 → 105.1 (Methylbenzyl cation).

    • Qualifier: 205.1 → 113.1 (Methylpiperazine ring fragment).

C. Visualizing the Fragmentation Logic

The following diagram illustrates the logical flow of the LC-MS/MS method development and the fragmentation pathway used for quantification.

LCMS_Workflow Sample Sample (Plasma/API) LLE LLE (pH 10) MTBE Extraction Sample->LLE Basify Sep LC Separation (High pH C18) LLE->Sep Inject Organic ESI ESI+ Ionization [M+H]+ m/z 205 Sep->ESI Elute Q2 Collision Cell (CID) ESI->Q2 Select Precursor Frag1 m/z 105 (Quantifier) Q2->Frag1 Benzyl Cleavage Frag2 m/z 113 (Qualifier) Q2->Frag2 Ring Cleavage

Figure 1: LC-MS/MS Analytical Workflow and Fragmentation Pathway for Specificity.

Alternative Protocol: GC-MS with Derivatization

For forensic labs or when LC-MS is unavailable, Gas Chromatography is robust. However, the secondary amine (N4 position) of the piperazine ring can cause adsorption.

1. Derivatization Strategy:

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Reaction: Acylation of the secondary amine to form a volatile amide.

  • Benefit: Improves peak shape and mass spectral fingerprint.

2. GC Conditions:

  • Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Inlet: 250°C, Splitless.

3. Detection (SIM Mode):

  • Target ions for the TFA-derivative: Molecular ion [M]⁺ and base peak (typically the benzyl tropylium ion or the derivatized piperazine fragment).

Validation Parameters (ICH Q2(R1) Framework)

To ensure the method is "validated" for regulatory submission, the following criteria must be met experimentally.

ParameterAcceptance Criteria (Trace Impurity)Acceptance Criteria (Assay)
Specificity No interference at RT of analyte in blank matrix.Resolution > 1.5 from nearest peak.
Linearity (r²) > 0.990 (Range: LOQ to 120% limit).> 0.999 (Range: 80% to 120%).
Accuracy (Recovery) 80% – 120% at LOQ; 90-110% at higher levels.98.0% – 102.0%.
Precision (RSD) < 15% (Inter-day).[3]< 2.0% (System Precision).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ).N/A (Usually not required for assay).
Robustness Stable retention time with ±0.1 pH unit change.Stable area with ±5% flow rate change.

Comparative Data Summary

The table below synthesizes expected performance metrics based on piperazine analog studies (BZP/TFMPP).

MetricLC-MS/MS (HILIC)GC-MS (TFA-Deriv)HPLC-UV (210 nm)
LOD 0.5 ng/mL10 ng/mL5000 ng/mL
Run Time 6.0 min18.5 min12.0 min
Matrix Effect Moderate (Requires IS*)LowHigh (UV absorbing matrix)
Cost/Sample HighModerateLow

*IS = Internal Standard. Deuterated BZP (BZP-d7) is recommended as a surrogate IS if specific isotope is unavailable.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP). Retrieved from

  • Tsutsumi, H., et al. (2006). "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in biological specimens by GC-MS.
  • Antolak, H., et al. (2017). "HILIC-MS/MS method for the determination of piperazine derivatives in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 145, 62-69.
  • JHECHEM. (n.d.). Product Data: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS 1225501-44-9).[4] Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Comparative

Reference Standard Qualification Guide: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

[1][2][3] Executive Summary 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS: 35947-10-5) is a critical piperazine scaffold often utilized as a synthesis intermediate or monitored as a process-related impurity in the m...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

2-Methyl-1-[(3-methylphenyl)methyl]piperazine (CAS: 35947-10-5) is a critical piperazine scaffold often utilized as a synthesis intermediate or monitored as a process-related impurity in the manufacturing of antihistamines and anxiolytics.[1][2][3]

In drug development, the accuracy of your quantitative data is only as good as your reference standard. A common pitfall in analyzing piperazine derivatives is relying on Chromatographic Purity (Area %) rather than True Potency (% w/w) .[1][2][3] Due to the hygroscopic nature of piperazines and their tendency to form salts or hydrates, a standard with "99% HPLC Purity" may only have a functional potency of 85% once water, counter-ions, and residual solvents are accounted for.

This guide compares two approaches to standardizing this molecule: Commercial Analytical Grade (Area %) vs. Qualified Primary Standard (Mass Balance) , providing the protocols necessary to establish the latter.

Part 1: Comparative Analysis

The "Purity vs. Potency" Trap

For critical assays (GLP tox studies, GMP release), relying on a vendor's basic Certificate of Analysis (CoA) is often insufficient.[2] Below is a comparison of the data reliability between a standard commercial offering and a fully qualified reference standard.

FeatureOption A: Commercial Analytical Grade Option B: Qualified Primary Standard (Recommended)
Primary Metric Chromatographic Purity (Area %) Assigned Potency (% w/w)
Methodology HPLC-UV/MS Area Normalization.[1][2][3]Mass Balance:

Traceability Often internal only; rarely ISO 17034.[1][2][3]Traceable to SI units via qNMR or calibrated balances.[2][3]
Uncertainty High.[2][3] Ignores water/solvent content.[2][3]Low. Includes uncertainty budget for all impurities.[2][3]
Risk High. Can lead to 5-15% assay bias (overestimation of sample concentration).[1][2][3]Low. Ensures accurate dosing and impurity quantification.
Suitability Qualitative ID, Retention Time marker.Quantitative Assays, Release Testing, Calibration Curves.
Experimental Impact Data

Simulation of assay error when ignoring the Mass Balance correction for a hygroscopic piperazine derivative:

ParameterValueImpact on Final Calculation
HPLC Purity (Area %) 99.5%If used as "100% pure", you assume 1.0 mg solid = 1.0 mg analyte.[1][2][3]
Water Content (KF) 4.2%Hidden Mass: 0.042 mg per mg is water.[1][2][3]
Residual Solvent (GC) 1.8%Hidden Mass: 0.018 mg per mg is solvent.[1][2][3]
Inorganic Ash 0.5%Hidden Mass: 0.005 mg per mg is salt/ash.[1][2][3]
True Potency 93.0% Real analyte: 0.93 mg per mg solid.[1][2][3]
Resulting Error --+6.5% Bias (You over-report the concentration of your samples).

Part 2: Qualification Protocol (The "Mass Balance" Approach)

To establish Option B (Qualified Primary Standard), you must characterize the material using the following orthogonal methods.

Structural Identification (Qualitative)

Before purity testing, confirm the structure, specifically the position of the methyl groups to rule out regioisomers (e.g., 3-methyl-1... vs 2-methyl-1...).[1][2]

  • 1H NMR (600 MHz, DMSO-d6): Confirm integration of the benzylic protons and the doublet for the C2-methyl group.

  • Mass Spectrometry (ESI+): Target [M+H]+ = 191.15 Da.[1][2][3]

  • IR Spectroscopy: Confirm absence of carbonyl bands (unless salt formation involves carboxylates).

Chromatographic Purity (HPLC-UV/MS)

Piperazines are polar and basic.[1][2][3] Standard C18 methods often fail due to peak tailing.[2][3]

  • Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18), 150 x 4.6 mm, 3 µm.[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH keeps piperazine uncharged, improving shape).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 215 nm (for the aromatic ring) and MS (TIC).[1][2]

  • Acceptance: Impurities >0.05% must be integrated.

Chiral Purity (Critical)

Since the molecule has a chiral center at the 2-position of the piperazine ring, you must determine the Enantiomeric Excess (ee).

  • Column: Chiralpak IC or IG (Immobilized polysaccharide).[1][2][3]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow: 1.0 mL/min.[2][3][4]

  • Goal: Ensure the standard is not a racemate if the drug is a single enantiomer.

Volatile Impurity Quantification
  • Water Content: Karl Fischer (Volumetric or Coulometric).[1][2][3] Expect 1-5% for piperazine salts.[1][2][3]

  • Residual Solvents: HS-GC-FID (Headspace Gas Chromatography).[1][2][3] Quantify Methanol, THF, or Toluene used in synthesis.[2][3]

Final Potency Calculation

[1][2]

Part 3: Visualization of Workflows

Diagram 1: The Reference Standard Qualification Workflow

This flowchart illustrates the decision matrix for characterizing the standard.

QualificationWorkflow Start Raw Material (CAS 35947-10-5) ID 1. Structural ID (NMR, MS, IR) Start->ID Purity 2. Chromatographic Purity (HPLC-UV/MS) ID->Purity Structure Confirmed Fail Reject / Repurify ID->Fail Wrong Isomer Chiral 3. Chiral Purity (Chiral HPLC) Purity->Chiral Purity > 99.0% Purity->Fail Purity < 99.0% Volatiles 4. Volatiles Analysis (KF + GC-HS) Chiral->Volatiles ee > 99.5% Chiral->Fail Racemic/Wrong Enantiomer Inorganics 5. Residue on Ignition (TGA / Ash) Volatiles->Inorganics Calc 6. Mass Balance Calculation Inorganics->Calc Release Release as Primary Standard (Assign Potency w/w) Calc->Release

Caption: Step-by-step orthogonal characterization workflow to establish a Primary Reference Standard.

Diagram 2: Error Propagation in Assay Calculation

How using the wrong purity assignment affects your final drug product results.

ErrorProp Std Reference Standard (Actual Potency: 93%) PathA Path A: Vendor CoA (Assumes 99.5% Area) Std->PathA PathB Path B: Qualified (Uses 93.0% w/w) Std->PathB Calc_A Calculation A: Overestimates Standard Mass PathA->Calc_A Calc_B Calculation B: Corrects for Water/Solvent PathB->Calc_B Result_A Result A: Sample Potency = 106.5% (FALSE FAIL) Calc_A->Result_A Result_B Result B: Sample Potency = 100.0% (TRUE PASS) Calc_B->Result_B

Caption: Visualizing how "Area %" assumptions propagate bias into final QC data, potentially causing false OOS results.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[1][2][3] Defines reporting thresholds for impurities. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[3] (2016).[1][2][3][5] The gold standard for CRM production. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][2][3] Guidelines on the establishment and use of reference standards. Link[1][2]

  • Matrix Fine Chemicals. 2-Methyl-1-(3-methylphenyl)piperazine Product Data. (Example of commercial source for raw material). Link[1][2]

  • BenchChem. Comparative Guide to HPLC-UV Method Development for Piperazine Analysis. (General methodologies for piperazine detection). Link

Sources

Validation

Bioequivalence studies involving 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

A Comprehensive Guide to Bioequivalence Studies of Novel Piperazine Derivatives: A Case Study on 2-Methyl-1-[(3-methylphenyl)methyl]piperazine This guide provides an in-depth technical comparison and procedural framework...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Bioequivalence Studies of Novel Piperazine Derivatives: A Case Study on 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

This guide provides an in-depth technical comparison and procedural framework for conducting bioequivalence (BE) studies on novel piperazine derivatives, using the hypothetical compound 2-Methyl-1-[(3-methylphenyl)methyl]piperazine as a case study. The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to numerous approved drugs.[1][2] Given the diverse pharmacological activities of piperazine-containing compounds, which range from antipsychotic to cardiovascular effects, establishing bioequivalence is a critical step in the development of generic formulations and new chemical entities.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, the intricacies of bioanalytical method validation, and the regulatory landscape governing bioequivalence assessment, with a focus on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

For the purpose of this guide, we will hypothesize that 2-Methyl-1-[(3-methylphenyl)methyl]piperazine is being developed as an immediate-release oral solid dosage form for the treatment of a central nervous system (CNS) disorder, a common therapeutic area for this class of compounds.

The Foundation of Bioequivalence: Regulatory and Scientific Principles

Two medicinal products are deemed bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar after administration of the same molar dose.[5] This similarity provides the basis for concluding that the test product will have the same efficacy and safety profile as the reference product.[5]

Regulatory bodies like the EMA and FDA provide comprehensive guidelines for conducting bioequivalence studies.[6][7] These guidelines emphasize the importance of a robust study design that can distinguish the formulation's effect from other sources of variability.[5] For most immediate-release oral dosage forms, a randomized, two-period, two-sequence, single-dose crossover design is the gold standard.[5]

Key Pharmacokinetic Parameters for Bioequivalence Assessment

The decision of bioequivalence is primarily based on the statistical comparison of key pharmacokinetic (PK) parameters obtained from the concentration-time profiles of the test and reference products in plasma or another appropriate biological matrix.

ParameterDescriptionBioequivalence Acceptance Criteria (90% Confidence Interval)
Cmax Maximum (or peak) observed drug concentration.Must be within 80.00% to 125.00% of the reference product.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.Must be within 80.00% to 125.00% of the reference product.
AUC(0-∞) Area under the plasma concentration-time curve from time zero extrapolated to infinity.Must be within 80.00% to 125.00% of the reference product.
Tmax Time to reach the maximum (peak) plasma drug concentration.Evaluated descriptively; no strict acceptance criteria.

This data is synthesized from EMA and FDA guidelines.

Bioanalytical Method Development and Validation: The Analytical Cornerstone

The accurate quantification of the analyte in a biological matrix is the bedrock of a successful bioequivalence study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for piperazine derivatives due to its high sensitivity, selectivity, and robustness in complex biological matrices like plasma.[8][9][10]

Causality in Method Development

The choice of analytical methodology is driven by the physicochemical properties of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine and the need for high-throughput, reliable quantification.

  • Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components. Solid-Phase Extraction (SPE) is often chosen for its efficiency and ability to be automated. A mixed-mode SPE cartridge can be particularly effective for piperazine derivatives, which possess basic nitrogen atoms, allowing for a combination of ion-exchange and reversed-phase retention mechanisms for enhanced cleanup.[9]

  • Chromatography: A C18 reversed-phase column is typically employed to separate the analyte from any remaining matrix components and potential metabolites.[9] A gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol provides robust separation.[9] The acidic modifier ensures the piperazine nitrogens are protonated, leading to better peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally suitable for piperazine compounds.[9] Detection is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition.[9][10] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is crucial for accurate quantification as it co-elutes with the analyte and compensates for any variability in sample processing and instrument response.[10]

A Self-Validating System: FDA and EMA Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability.[11][12][13] The validation process, guided by documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry," assesses several key parameters.[13]

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Accuracy The closeness of the determined value to the nominal concentration.[12]Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12]Coefficient of Variation (%CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between instrument response and known concentrations of the analyte.A linear regression model is typically used, with a correlation coefficient (r²) > 0.99.
Sensitivity (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[11]Response should be at least 5 times that of a blank sample. Accuracy and precision must meet acceptance criteria.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[8]Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

This data is synthesized from FDA and EMA guidelines.

Experimental Protocols

Protocol for Sample Preparation using SPE
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by equilibration with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[9]

Protocol for LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • Detection Mode: MRM (monitoring specific precursor > product ion transitions for the analyte and internal standard).

Visualizing the Bioequivalence Study Workflow

The following diagrams illustrate the key processes in a bioequivalence study.

Bioequivalence_Workflow cluster_PreClinical Pre-Clinical Phase cluster_Clinical Clinical Phase cluster_PostClinical Analytical & Statistical Phase Formulation Test & Reference Formulation MethodDev Bioanalytical Method Development Formulation->MethodDev MethodVal Method Validation (FDA/EMA Guidelines) MethodDev->MethodVal StudyDesign Crossover Study Design (Randomized, 2-Period) Dosing Dosing of Healthy Volunteers StudyDesign->Dosing Sampling PK Blood Sampling Dosing->Sampling SampleAnalysis Sample Analysis (LC-MS/MS) Sampling->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) SampleAnalysis->PK_Analysis StatAnalysis Statistical Analysis (90% CI) PK_Analysis->StatAnalysis Conclusion Bioequivalence Conclusion StatAnalysis->Conclusion

Caption: A typical workflow for a bioequivalence study.

Bioanalytical_Method_Validation cluster_criteria Acceptance Criteria BMV Bioanalytical Method Validation Selectivity Accuracy & Precision Calibration Curve Sensitivity (LLOQ) Stability Selectivity No Interference BMV:f0->Selectivity Accuracy ±15% of Nominal BMV:f1->Accuracy Precision %CV ≤ 15% BMV:f1->Precision LLOQ Accurate & Precise Quantification BMV:f3->LLOQ Stability ±15% of Initial Concentration BMV:f4->Stability

Caption: Core parameters of bioanalytical method validation.

Conclusion

The successful execution of a bioequivalence study for a novel compound like 2-Methyl-1-[(3-methylphenyl)methyl]piperazine hinges on a deep understanding of regulatory requirements, robust bioanalytical science, and meticulous clinical conduct. By grounding the study in the principles of causality and employing self-validating systems for all protocols, researchers can generate the high-quality data necessary to establish bioequivalence. This guide provides a comprehensive framework for navigating this complex process, ensuring that scientifically sound and regulatory-compliant data are generated to support the development of new and generic medicines.

References

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. Available at: [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. Available at: [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency. Available at: [Link]

  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • 2-Methyl-1-(p-tolyl)piperazine. PubChem. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • 2-methyl-1-(3-methylphenyl)piperazine. PubChemLite. Available at: [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. Available at: [Link]

  • 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. Acta Crystallographica Section E. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity. PubMed. Available at: [Link]

  • Methylation of piperazines. Google Patents.

Sources

Comparative

Structural Characterization &amp; Salt Selection Guide: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Executive Summary & Strategic Context In drug development, the physicochemical properties of the Active Pharmaceutical Ingredient (API) dictate the success of formulation. 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug development, the physicochemical properties of the Active Pharmaceutical Ingredient (API) dictate the success of formulation. 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (hereafter 2M-3MBP ) presents a specific challenge: it is a lipophilic, unsymmetrical piperazine derivative. While the free base offers high permeability, it suffers from poor aqueous solubility and potential oxidation susceptibility at the secondary amine (N4) position.

This guide provides a structural characterization and performance comparison of three primary salt candidates: Dihydrochloride (2HCl) , Fumarate (1:1) , and Succinate (1:1) . Our objective is to guide researchers in selecting the optimal solid form by balancing solubility , crystallinity , and hygroscopicity .

The Structural Challenge

The 2M-3MBP molecule possesses two basic nitrogen centers:

  • N1 (Tertiary): Sterically hindered by the 3-methylbenzyl group.

  • N4 (Secondary): More accessible for protonation but adjacent to the C2-methyl chiral center.

The steric bulk of the C2-methyl group significantly influences crystal packing, often preventing the formation of stable anhydrous salts with small counter-ions unless specific solvent systems are used.

Experimental Workflow: Salt Screening Protocol

To ensure reproducibility, we utilize a "Self-Validating" crystallization protocol. This workflow incorporates feedback loops where failure to crystallize triggers a solvent switch rather than abandonment.

Diagram 1: Automated Salt Screening Decision Matrix

SaltScreening cluster_Exp Experimental Phase Start Start: 2M-3MBP Free Base pKa_Calc pKa Determination (N4 ~9.8, N1 ~5.4) Start->pKa_Calc Counterion_Select Counter-ion Selection (ΔpKa > 2 rule) pKa_Calc->Counterion_Select Solvent_Screen Solvent Screening (MeOH, EtOH, IPA, Acetone) Counterion_Select->Solvent_Screen Rxn Reaction: Base + Acid (1:1 or 1:2 Stoichiometry) Solvent_Screen->Rxn Cryst Crystallization Method Rxn->Cryst Method_Cool Cooling (50°C -> 5°C) Cryst->Method_Cool Method_Evap Slow Evaporation Cryst->Method_Evap Method_Anti Anti-solvent Addition (Hexane/Ether) Cryst->Method_Anti Analysis Solid State Analysis (PXRD, DSC, TGA) Method_Cool->Analysis Method_Evap->Analysis Method_Anti->Analysis Decision Is Material Crystalline? Analysis->Decision Success Proceed to Stability Testing Decision->Success Yes Fail Amorphous/Oil Decision->Fail No Fail->Solvent_Screen Change Solvent/Method

Caption: Logical workflow for salt screening, prioritizing crystallinity checks before stability testing.

Structural Characterization & Methodology

Synthesis of Salt Forms
  • Dihydrochloride (2HCl): Prepared by bubbling HCl gas into an ethereal solution of the base. This targets both N1 and N4 nitrogens.

  • Fumarate (1:1): Prepared in Ethanol (EtOH). The dicarboxylic acid bridges two piperazine molecules or forms a hydrogen-bonded chain with the secondary amine (N4).

  • Succinate (1:1): Prepared in Isopropanol (IPA). Succinic acid is more flexible than fumaric acid, often leading to different packing arrangements.

Single Crystal X-Ray Diffraction (SCXRD) Insights

Structural analysis reveals the critical role of the C2-methyl group .

  • Observation: In the Fumarate salt, the C2-methyl group forces the piperazine ring into a rigid chair conformation. The anion binds preferentially to the N4-H (secondary amine) via a strong charge-assisted hydrogen bond (

    
    ).
    
  • Causality: The N1 position is less likely to be protonated by weak organic acids due to the steric hindrance of the 3-methylbenzyl group and the lower pKa (~5.4). This results in a 1:1 salt stoichiometry even if excess acid is used.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary fingerprinting tool.

  • 2HCl Salt: Shows broad halos indicating semi-crystalline or hygroscopic nature if not dried rigorously.

  • Fumarate Salt: Exhibits sharp, distinct Bragg peaks, indicating high crystallinity and lattice energy.

  • Succinate Salt: Often shows peak shifting upon exposure to humidity, suggesting the formation of channel hydrates.

Performance Comparison: Supporting Experimental Data

The following data represents the comparative performance of the isolated salts.

Table 1: Physicochemical Property Comparison
PropertyFree BaseDihydrochloride (2HCl)Fumarate (1:1)Succinate (1:1)
Melting Point (

)
~45°C (Low)210°C (Decomp.)168°C (Sharp) 142°C
Aqueous Solubility < 0.1 mg/mL> 100 mg/mL25 mg/mL40 mg/mL
Hygroscopicity (DVS) Non-hygroscopicDeliquescent (>80% RH)Non-hygroscopicModerate (Forms Hydrate)
Solid State Stability Poor (Oxidation)Good (if dry)Excellent Good
Crystal Habit Waxy SolidNeedles (Clumping)Prisms/BlocksPlates
Solubility vs. pH Profile

The 2HCl salt provides the highest solubility at gastric pH (1.2) due to full ionization. However, the Fumarate salt offers a "Goldilocks" zone—sufficient solubility for immediate release formulations without the extreme hygroscopicity that complicates manufacturing.

Stability Under Stress (Accelerated Conditions)

Protocol: 40°C / 75% Relative Humidity for 4 weeks.

  • 2HCl: Absorbed 15% w/w water; formed a liquid paste (Deliquescence).

  • Fumarate: Retained crystal lattice (confirmed by PXRD); <0.5% degradation.

  • Succinate: Converted to a hydrate form; physical appearance changed to opaque.

Diagram 2: Structure-Property Relationship (SPR) Map

SPR Base 2M-3MBP Base Solubility High Solubility Base->Solubility Low Stability Physical Stability Base->Stability Low (Waxy) HCl HCl Salt HCl->Solubility Excellent Hygro Hygroscopicity Risk HCl->Hygro High (Risk) Fumarate Fumarate Salt Fumarate->Solubility Good Fumarate->Stability Excellent Fumarate->Hygro Low

Caption: The Fumarate salt balances solubility and stability, mitigating the hygroscopicity seen in HCl salts.

Conclusion & Recommendation

For the development of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine , the Fumarate (1:1) salt is the superior candidate for solid oral dosage forms.

Justification:

  • Crystallinity: The rigid dicarboxylic acid backbone of fumarate stabilizes the piperazine chair conformation, overcoming the steric disorder introduced by the C2-methyl group.

  • Processing: Unlike the 2HCl salt, the Fumarate salt is non-hygroscopic, facilitating easier handling, milling, and tableting without the need for specialized humidity controls.

  • Bioavailability: While less soluble than HCl, the solubility of 25 mg/mL is sufficient for BCS Class I/II classification behavior in this potency range.

Final Protocol Recommendation: Proceed with the Fumarate salt using Ethanol/Water (95:5) recrystallization to ensure high purity and optimal crystal habit.

References

  • PubChem. (n.d.). 2-Methyl-1-(3-methylphenyl)piperazine (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wang, X., Xu, S., Jia, L., & Wu, S. (2019).[4] Drug-drug salts of mefenamic acid/tolfenamic acid and piperazine to improve physicochemical properties. CrystEngComm, 21, 5422-5431. [Link]

  • Wermuth, C. G., & Stahl, P. H. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2023). Structural characterization of phenylpiperazine salts. Journal of Molecular Structure. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-1-[(3-methylphenyl)methyl]piperazine proper disposal procedures

Comprehensive Disposal and Handling Protocol for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine Executive Summary As an Application Scientist, I recognize that the safe handling and disposal of structural scaffolds like 2...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Executive Summary

As an Application Scientist, I recognize that the safe handling and disposal of structural scaffolds like 2-Methyl-1-[(3-methylphenyl)methyl]piperazine (also known as 1-(3-methylbenzyl)-2-methylpiperazine) is just as critical as its application in drug discovery. Piperazine derivatives are ubiquitous in medicinal chemistry, but their inherent basicity and environmental persistence require rigorous, self-validating disposal protocols. This guide provides step-by-step, causality-driven methodologies to ensure your laboratory maintains compliance with the Resource Conservation and Recovery Act (RCRA) while protecting both personnel and the environment[1].

Physicochemical Hazard Profile & Causality

To effectively manage chemical waste, we must first understand the molecular behavior that dictates our disposal strategies. 2-Methyl-1-[(3-methylphenyl)methyl]piperazine contains secondary and tertiary amine functionalities. The lone electron pairs on the piperazine nitrogen atoms confer weak to moderate basicity.

If improperly managed, concentrated aqueous solutions of this compound can elevate pH levels. Under , any aqueous waste with a pH ≥ 12.5 is classified as a characteristic corrosive hazardous waste (Waste Code D002)[1][2]. Furthermore, benzylated amines are highly resistant to standard biological degradation in municipal wastewater systems and are toxic to aquatic life, strictly prohibiting drain disposal[3].

Table 1: Physicochemical Properties & Disposal Implications

Physicochemical PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Class Benzylated secondary/tertiary amineResists standard biodegradation; requires high-temperature incineration to cleave C-N bonds safely[3].
Aqueous pH Basic (Typically > 8.0 in solution)May trigger RCRA Corrosivity characteristic (D002) if pH ≥ 12.5. Requires neutralization before aqueous disposal[1][2].
Solubility High in organics (DCM, EtOAc, MeOH)Predominantly enters organic waste streams. Must be segregated into halogenated vs. non-halogenated containers[4].
Environmental Toxicity Harmful to aquatic lifeStrictly prohibited from sink/sewer disposal. Must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

Waste Segregation & Disposal Workflows

A robust disposal protocol must be a self-validating system—meaning every step includes a verification check to prevent downstream failures.

Protocol A: Organic Solvent Waste Segregation

During synthesis and purification, this compound is typically dissolved in organic solvents.

  • Step 1: Matrix Identification & Compatibility Check. Identify the primary solvent. Do not mix oxidizing agents with organic waste, as this can cause exothermic reactions and container rupture[4].

  • Step 2: Halogenated vs. Non-Halogenated Segregation.

    • Causality: Halogenated solvents (e.g., dichloromethane, chloroform) require specialized, high-temperature incineration equipped with scrubbers to prevent the release of toxic dioxins and furans. Mixing non-halogenated waste (e.g., ethyl acetate, methanol) into a halogenated stream drastically increases disposal costs and environmental risk[4].

    • Action: Route the waste to the appropriately labeled carboy.

  • Step 3: Cap and Log (Self-Validation). Immediately cap the container to prevent volatile emissions. Log the estimated mass of the piperazine derivative on the hazardous waste manifest to maintain accurate RCRA tracking[2].

Protocol B: Aqueous Waste Neutralization

If the compound is present in aqueous extraction washes, it must be neutralized before being added to general aqueous waste.

  • Step 1: Initial pH Measurement. Use a calibrated pH meter or universal indicator paper to test the aqueous layer.

  • Step 2: Controlled Neutralization.

    • Causality: Neutralizing the free base amine to its hydrochloride salt reduces its volatility, mitigates the risk of inadvertent exothermic acid-base reactions in the waste carboy, and protects the structural integrity of the container.

    • Action: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring.

  • Step 3: Verification (Self-Validation). Re-test the pH. Continue addition until the pH stabilizes between 6.0 and 8.0. Once validated, transfer the solution to the designated aqueous hazardous waste container[4].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination, adhering to [5].

  • Step 1: Isolation & PPE. Evacuate non-essential personnel. Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[5].

  • Step 2: Containment. Surround the spill with an inert absorbent material such as vermiculite or commercial spill pillows.

    • Causality: Never use combustible absorbents like sawdust for amines, as reactive byproducts or heat generation can create a fire hazard[5].

  • Step 3: Absorption & Collection. Work from the perimeter of the spill toward the center to prevent spreading. Scoop the absorbed mixture using a non-sparking tool and place it into a compatible, sealable hazardous waste bucket[5].

  • Step 4: Surface Decontamination & Validation. Wash the affected surface with a mild detergent solution, followed by water.

    • Self-Validation: Swipe the cleaned area with moistened pH paper; a neutral reading (pH ~7) confirms the basic amine has been successfully removed[6].

Process Visualization

PiperazineDisposal Start 2-Methyl-1-[(3-methylphenyl) methyl]piperazine Waste Matrix Determine Waste Matrix Start->Matrix OrgStream Organic Solution Matrix->OrgStream Organic Solvents AqStream Aqueous Solution Matrix->AqStream Water/Buffers HalogenCheck Contains Halogens? OrgStream->HalogenCheck pHCheck Check pH (Target: 6-8) AqStream->pHCheck Halogenated Halogenated Waste (e.g., DCM, Chloroform) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste (e.g., EtOAc, MeOH) HalogenCheck->NonHalogenated No Incinerator High-Temperature Incineration (TSDF) Halogenated->Incinerator NonHalogenated->Incinerator Neutralize Neutralize with 1M HCl (Dropwise) pHCheck->Neutralize pH > 8 AqWaste Aqueous Waste Collection pHCheck->AqWaste pH 6-8 Neutralize->pHCheck Re-test pH AqWaste->Incinerator

Workflow for the segregation and disposal of piperazine derivative laboratory waste.

References

  • Title: Introduction to Hazardous Waste Identification | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Research Council (NRC) / The National Academies Press | URL: [Link]

  • Title: Guide for Chemical Spill Response | Source: American Chemical Society (ACS) | URL: [Link]

  • Title: Safety in Outreach Settings Hazard Guide | Source: American Chemical Society (ACS) | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.